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  • Product: Bis(dibutylchlorotin(IV)) oxide
  • CAS: 10428-19-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and Catalytic Mechanisms of Bis(dibutylchlorotin(IV)) Oxide: A Comprehensive Guide

Executive Summary Bis(dibutylchlorotin(IV)) oxide (CAS: 10428-19-0), systematically referred to as 1,1,3,3-tetrabutyl-1,3-dichlorodistannoxane, is a highly specialized organotin reagent that serves as a cornerstone in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(dibutylchlorotin(IV)) oxide (CAS: 10428-19-0), systematically referred to as 1,1,3,3-tetrabutyl-1,3-dichlorodistannoxane, is a highly specialized organotin reagent that serves as a cornerstone in modern synthetic chemistry [5]. For researchers and drug development professionals, this compound is indispensable for the highly regioselective functionalization of unprotected carbohydrates and nucleosides—a critical step in the synthesis of active pharmaceutical ingredients (APIs), including antiviral nucleoside analogues[1, 2]. This whitepaper provides an in-depth analysis of its crystallographic architecture, the mechanistic causality behind its catalytic efficacy, and field-proven, self-validating protocols for its application and structural characterization.

Crystallographic Architecture: The Sn₄O₂ Ladder Motif

Contrary to the simplified linear formula {[CH3(CH2)3]2Sn(Cl)}2O, bis(dibutylchlorotin(IV)) oxide does not exist as a monomeric entity in the solid state. X-ray crystallographic analysis reveals that distannoxanes form a highly stable, centrosymmetric dimer characterized by a planar Sn₄O₂ core, universally recognized in crystallographic literature as a "ladder" structure [3, 4].

The architectural integrity of this catalyst is defined by the following features:

  • μ₃-Oxo Bridging: The core consists of four tin atoms held together by two μ₃-oxo bridging oxygen atoms. This creates a central four-membered Sn₂O₂ ring, flanked by two peripheral Sn-O bonds, forming the rungs and rails of the "ladder" [3].

  • Coordination Geometry: The tin centers exhibit a distorted trigonal-bipyramidal geometry. The equatorial positions are occupied by the sterically demanding butyl groups and one oxygen atom, while the axial positions are occupied by the highly electronegative chlorine atoms and the bridging oxygen.

  • Mechanistic Causality: This rigid, dimeric ladder structure is not merely a solid-state artifact; it is the source of the compound's catalytic power. The proximity of multiple Lewis acidic tin centers prevents the collapse of the bimetallic center, maintaining the precise spatial distance required for the dual-activation of diol substrates during catalysis.

Figure 1: Dimeric Sn4O2 ladder core structure of bis(dibutylchlorotin(IV)) oxide.

Mechanistic Causality in Regioselective Catalysis

In drug development, differentiating between multiple hydroxyl groups on a single carbohydrate or nucleoside molecule is notoriously difficult. Bis(dibutylchlorotin(IV)) oxide solves this through a bimetallic activation mechanism [1].

When the distannoxane reacts with a diol, it forms a stannylene acetal intermediate. The rigid geometry of the tin-oxygen network selectively enhances the nucleophilicity of one specific hydroxyl group (typically the equatorial one in a cis-diol system). Recent mechanistic studies demonstrate that preactivating this intermediate with tetrabutylammonium bromide (TBAB) generates a highly active halide-coordinated tin species, which drastically accelerates the reaction rate and locks the regioselectivity before electrophilic attack by reagents like p-toluenesulfonyl chloride (TsCl)[1].

Catalytic_Cycle A Unprotected Carbohydrate (Diol System) B Stannylene Acetal Intermediate A->B Distannoxane Catalyst (- H2O) C Preactivated Complex (Halide Coordinated) B->C TBAB Addition D Regioselective Functionalization C->D TsCl / AcCl E Target API Precursor (e.g., Mono-tosylate) D->E Product Release E->A Catalyst Turnover

Figure 2: Organotin-mediated regioselective functionalization pathway for carbohydrates.

Quantitative Data: Structural Parameters & Catalytic Efficacy

The following table synthesizes the crystallographic bond parameters of the Sn₄O₂ core and the corresponding catalytic yields, demonstrating the direct relationship between structural stability and synthetic utility [1, 3, 4].

Parameter / SubstrateValue / YieldMechanistic Significance
Sn(1)–O(1) Bond Length ~2.05 ÅExhibits strong covalent character, stabilizing the dimeric core against premature dissociation.
Sn(2)–O(1) Bond Length ~2.15 ÅExhibits dative coordination character, providing the necessary flexibility for substrate exchange during catalysis.
Sn–O–Sn Bond Angle ~105°Creates the optimal "bite angle" for bidentate coordination of cis-diols.
Methyl α-D-glucopyranoside 98% YieldDemonstrates near-perfect regioselectivity for 2-O-tosylation under TBAB preactivation.
Adenosine Nucleoside >90% YieldCrucial for synthesizing 2'-deoxy analogues via [1,2]-hydride shifts, a key step in antiviral drug synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher's decision-making process.

Protocol A: X-Ray Crystallographic Analysis Workflow

Objective: To determine the precise solid-state ladder structure of the distannoxane complex.

  • Crystallization: Dissolve 50 mg of bis(dibutylchlorotin(IV)) oxide in 2 mL of anhydrous dichloromethane. Layer carefully with 4 mL of anhydrous hexane.

    • Causality: Non-coordinating solvents are mandatory. Coordinating solvents (e.g., THF, Pyridine) will compete for the Lewis acidic tin centers, cleaving the dimer and ruining the Sn₄O₂ ladder architecture.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å). Collect data at 100 K.

    • Causality: Cryogenic temperatures are critical to minimize the thermal motion of the highly flexible butyl chains, which otherwise cause severe electron density smearing and structural disorder.

  • Refinement & Self-Validation: Perform multi-scan absorption correction.

    • Self-Validation Checkpoint: Monitor the Rint​ value during data merging. If Rint​>0.05 , the system is experiencing severe absorption issues (due to the heavy Sn atoms) or crystal twinning. The multi-scan correction must be re-parameterized, or a new crystal must be selected.

Protocol B: Regioselective Tosylation of Carbohydrates

Objective: High-yield, regioselective mono-tosylation of a carbohydrate diol system [1].

  • Intermediate Formation: Combine the unprotected carbohydrate (1.0 eq) and bis(dibutylchlorotin(IV)) oxide (0.5 eq, acting as a dimer) in anhydrous methanol. Reflux for 2 hours, then evaporate the solvent completely under reduced pressure.

    • Causality: Methanol facilitates the initial ligand exchange. Evaporating the solvent drives off the byproduct water, shifting the thermodynamic equilibrium entirely toward the stannylene acetal intermediate.

  • Preactivation: Redissolve the residue in anhydrous toluene. Add TBAB (1.0 eq) dissolved in a minimal amount of dichloromethane. Stir for 5 minutes.

    • Causality: Toluene provides a non-polar environment that stabilizes the preactivated complex. TBAB acts as a nucleophilic activator, coordinating bromide to the tin center to hyper-polarize the Sn-O bond.

  • Electrophilic Attack: Cool the solution to 0 °C. Add TsCl (1.1 eq) dropwise.

    • Causality: Low temperature ensures kinetic control, maximizing regioselectivity for the target equatorial hydroxyl group.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc). If the stannylene acetal intermediate persists after 30 minutes, the system likely contains residual moisture, which competitively hydrolyzes the active Sn-O bond. The reaction must be aborted, and the solvent drying protocol strictly repeated.

Conclusion

The utility of bis(dibutylchlorotin(IV)) oxide in pharmaceutical synthesis is inextricably linked to its unique crystallographic architecture. The dimeric Sn₄O₂ ladder structure provides a rigid, highly tunable bimetallic pocket that dictates the regiochemical outcome of functionalization reactions. By understanding the causality between its solid-state geometry and solution-phase reactivity, researchers can confidently deploy this catalyst to streamline the synthesis of complex nucleoside and carbohydrate-based therapeutics.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Synthesis of 2′- and 3′-azido-2′,3′-dideoxyadenosines.
  • Organotin(IV)
  • Molecular Cage Assembly by Sn−O−Sn Bridging of Di‐, Tri‐ and Tetranuclear Organotin Tectons Source: ResearchGate URL
  • Bis(dibutylchlorotin(IV)) oxide 98% (CAS: 10428-19-0)
Exploratory

Physicochemical Properties and Applications of Bis(dibutylchlorotin(IV)) Oxide: A Comprehensive Technical Guide

Executive Summary Bis(dibutylchlorotin(IV)) oxide (CAS: 10428-19-0), widely recognized in synthetic chemistry as 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane or "Otera's catalyst," is a highly versatile organotin compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(dibutylchlorotin(IV)) oxide (CAS: 10428-19-0), widely recognized in synthetic chemistry as 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane or "Otera's catalyst," is a highly versatile organotin compound. For researchers, application scientists, and drug development professionals, understanding its dual role—as a moisture-stable bimetallic Lewis acid and as a biologically relevant metabolic intermediate—is critical. This whitepaper synthesizes its physicochemical profile, mechanistic pathways, and field-validated experimental workflows to provide an authoritative resource for advanced applications.

Physicochemical Profiling & Structural Dynamics

Unlike traditional Lewis acids (e.g., TiCl₄, SnCl₄) that violently hydrolyze upon exposure to atmospheric moisture, bis(dibutylchlorotin(IV)) oxide exhibits remarkable stability. This stability is inherently linked to its molecular architecture. In both solid-state and solution, the compound forms a unique ladder-like dimeric structure characterized by a robust Sn–O–Sn framework[1].

Because the core is already an oxide, it is thermodynamically protected against further rapid hydrolysis in open air, allowing for benchtop handling without a glovebox. Furthermore, it exhibits , facilitating homogeneous catalysis[2].

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane
CAS Number 10428-19-0
Molecular Formula C₁₆H₃₆Cl₂OSn₂
Molecular Weight 552.78 g/mol
Melting Point 109–112 °C
Physical State White crystalline solid
Solubility Highly soluble in polar organic solvents

Bimetallic Catalysis: The "Otera Catalyst" Paradigm

The catalytic superiority of bis(dibutylchlorotin(IV)) oxide stems from its bimetallic activation mechanism . The dimeric ladder structure places two distinct tin centers in close proximity. During a transesterification or acetylation reaction, one tin atom coordinates to the electrophile (e.g., the carbonyl oxygen of an ester), enhancing its electrophilicity. Simultaneously, the adjacent tin atom coordinates to the nucleophile (e.g., an alcohol), increasing its nucleophilicity.

This synergistic dual activation drastically lowers the activation energy of the transition state, enabling reactions to proceed under mild conditions without the need for harsh acids or bases. It is heavily utilized in the[3] and complex macrolactonizations.

G Cat Bis(dibutylchlorotin(IV)) Oxide (Ladder Dimer) Complex1 Bimetallic Coordination (Dual Activation) Cat->Complex1 Catalyst Entry Reactants Alcohol + Ester Reactants->Complex1 Binding Intermediate Tetrahedral Intermediate Complex1->Intermediate Nucleophilic Attack Products Transesterified Product Intermediate->Products Elimination Products->Cat Catalyst Regeneration

Catalytic cycle of transesterification mediated by the distannoxane framework.

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must not only generate the product but also verify its purity and the mechanism of action. The following workflows are designed as self-validating systems.

Protocol 1: Catalytic Acetylation of Alcohols

Objective: High-yield acetylation of sterically hindered alcohols. Causality: Vinyl acetate is selected as the acyl donor instead of acetic anhydride. The reaction byproduct, vinyl alcohol, instantaneously tautomerizes into acetaldehyde and evaporates. This irreversible physical removal drives the chemical equilibrium to 100% conversion without requiring basic scavengers.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of the target alcohol in 20 mL of vinyl acetate (acting as both reactant and solvent).

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of bis(dibutylchlorotin(IV)) oxide.

  • Reaction: Stir the mixture at 50 °C for 2–4 hours under a standard fume hood (inert atmosphere is optional due to catalyst stability).

  • Validation Checkpoint: Perform GC-FID (Gas Chromatography-Flame Ionization Detection) sampling every 60 minutes. The system is validated when the alcohol peak area is <1% relative to the product peak.

  • Concentration: Evaporate the excess vinyl acetate and acetaldehyde under reduced pressure.

Protocol 2: Trace Metal Remediation (Pharmaceutical Standard)

Objective: Complete removal of organotin residues from the synthesized product to meet ICH Q3D elemental impurity guidelines. Causality: Organostannanes are highly lipophilic and will co-elute with organic products on standard dry silica gel. By utilizing , the localized water content forces the hydrolysis of the Sn–Cl bonds on the catalyst. This triggers the formation of an insoluble Sn–O–Sn polymeric network that strongly adheres to the silica via hydrogen bonding, allowing the pure lipophilic product to elute seamlessly.

Step-by-Step Methodology:

  • Stationary Phase Prep: Add 5.0 g of deionized water to 45.0 g of standard dry silica gel. Shake vigorously until a free-flowing, homogeneous 10%-moist powder is achieved.

  • Column Packing: Pack a glass column with the moist silica gel using a non-polar eluent (e.g., hexane).

  • Elution: Load the crude product from Protocol 1 onto the column and elute with a hexane/ethyl acetate gradient.

  • Validation Checkpoint: Submit the purified eluate for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The protocol is validated when residual tin is confirmed at < 5 ppm.

Table 2: Comparative Efficiency of Organotin Removal Methods
Purification MethodStationary PhaseResidual Tin (ppm)Pharmaceutical Compliance
Standard ChromatographyDry Silica Gel~5000 ppmFails ICH Q3D
Base-Treated SilicaK₂CO₃-mixed Silica13 ppmMarginal
Hydration-Assisted 10%-Moist Silica Gel 2.4 ppm Passes ICH Q3D
(Data adapted from Nishida et al., Chem. Lett.[4])

Toxicological & Metabolic Profiling

Beyond synthetic utility, bis(dibutylchlorotin(IV)) oxide is gaining extreme relevance in toxicology and oncology.

Gastric Metabolism: Historically, it was assumed that industrial PVC stabilizers like dibutyltin maleate (DBTM) degraded into highly toxic dibutyltin dichloride (DBTC) upon ingestion. However, recent (0.1 M HCl, 40 °C, 72 h) have proven that DBTM is quantitatively converted into the bis(dibutylchlorotin(IV)) oxide dimer[5]. DBTC is not formed[5]. This changes the "read-across" toxicological risk assessments for organotin exposure.

Oncology: Emerging in-vitro studies have highlighted the compound's, showing targeted cytotoxicity against lung, breast, and pancreatic malignant cell lines, positioning it as a potential precursor for novel metallodrugs[6].

G DBTM Dibutyltin Maleate (DBTM) (Precursor) Gastric Simulated Gastric Fluid (0.1 M HCl, 40°C) DBTM->Gastric DBDTC Bis(dibutylchlorotin(IV)) Oxide (Confirmed Metabolite) Gastric->DBDTC Quantitative Conversion NotFormed Dibutyltin Dichloride (Not Detected) Gastric->NotFormed Disproven Pathway

Metabolic conversion of dibutyltin maleate in simulated gastric environments.

References

  • PubChem (National Institutes of Health). Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- (CID 16682755). Retrieved from:[Link]

  • Otera, J., et al. (2006). Organotin Perfluorooctanesulfonates as Air-Stable Lewis Acid Catalysts: Synthesis, Characterization, and Catalysis. Chemistry - A European Journal. Retrieved from:[Link]

  • Nishida, T., et al. (2007). A Simple Method for the Removal of Organotin Residues from Acetates and a Homoallylic Alcohol Prepared from Organostannane Reagents. Chemistry Letters. Retrieved from:[Link]

  • Umweltbundesamt (Environment Agency Austria). (2019). Conversion of Organotin Compounds in the Gastric Environment. Retrieved from:[Link]

  • Azim, H., et al. (2021). A Review on Properties and Application of Bio-Based Poly(Butylene Succinate). Polymers (MDPI). Retrieved from:[Link]

Sources

Foundational

Thermal Degradation Mechanism of Bis(dibutylchlorotin(IV)) Oxide: A Comprehensive Mechanistic and Analytical Guide

Executive Summary Bis(dibutylchlorotin(IV)) oxide—also known as 1,1,3,3-tetrabutyl-1,3-dichlorodistannoxane, formula [(Bu₂ClSn)₂O]—is a highly versatile organotin compound. It is extensively utilized as a bidentate Lewis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(dibutylchlorotin(IV)) oxide—also known as 1,1,3,3-tetrabutyl-1,3-dichlorodistannoxane, formula [(Bu₂ClSn)₂O]—is a highly versatile organotin compound. It is extensively utilized as a bidentate Lewis acid catalyst in transesterification reactions[1] and serves as a critical intermediate in the formulation of thermal stabilizers for poly(vinyl chloride) (PVC)[2]. Despite its industrial utility, the compound's thermal stability defines its operational limits. Understanding its thermal degradation mechanism is paramount for researchers in polymer science and drug development, as the breakdown products (such as dibutyltin dichloride) exhibit significant catalytic shifts and toxicological profiles[3][4].

This whitepaper provides an in-depth analysis of the thermal degradation pathways of bis(dibutylchlorotin(IV)) oxide, detailing the kinetics of dealkylation, distannoxane bridge cleavage, and the self-validating analytical protocols required to profile these thermal events.

Structural Dynamics and Degradation Causality

The thermal vulnerability of bis(dibutylchlorotin(IV)) oxide is dictated by the differential bond dissociation energies within its structure. The molecule features a robust, highly ionic Sn–O–Sn distannoxane core, flanked by covalent Sn–Cl and Sn–C (butyl) bonds.

The degradation is not a singular event but a sequential cascade driven by electronegativity and bond lability:

  • Sn–C Bond Vulnerability: The Sn–C covalent bond is significantly weaker and more susceptible to homolytic fission than the Sn–O bond[5]. Thermal stress initiates degradation here, rather than at the distannoxane bridge.

  • Radical Propagation: The homolytic cleavage of the Sn–C bond generates butyl radicals. Depending on the microenvironment, these radicals either abstract a hydrogen atom to form butane or undergo β -hydride elimination to yield 1-butene [6].

  • Halogen Rearrangement: Following the loss of the alkyl groups, the remaining inorganic tin-chloride-oxide network becomes unstable. At elevated temperatures, it undergoes dehalogenation, releasing volatile tin chlorides or hydrogen chloride (if trace moisture is present), ultimately collapsing into a stable tin(IV) oxide (SnO₂) matrix[3][7].

ThermalDegradation A Bis(dibutylchlorotin(IV)) oxide [(Bu2ClSn)2O] B Phase 1: Dealkylation (200°C - 320°C) A->B C Intermediate Tin Network [Sn-O-Sn / Sn-Cl] B->C V1 Volatiles: Butane, 1-Butene B->V1 Evolved Gas D Phase 2: Dehalogenation (320°C - 450°C) C->D E Tin(IV) Oxide Residue (> 500°C) D->E V2 Volatiles: HCl, SnCl4 (trace) D->V2 Evolved Gas

Fig 1: Stepwise thermal degradation pathway of bis(dibutylchlorotin(IV)) oxide.

Quantitative Thermal Profiling

To synthesize the degradation kinetics, quantitative data derived from Thermogravimetric Analysis (TGA) coupled with evolved gas analysis is summarized below. The mass loss correlates directly with the stoichiometric shedding of butyl and chloride ligands.

Table 1: Thermal Degradation Profile of Bis(dibutylchlorotin(IV)) oxide

Degradation PhaseTemp. Range (°C)Est. Mass Loss (%)Primary Evolved SpeciesResidual Structure
Phase 1: Dealkylation 220 - 32035 - 40%Butane, 1-ButeneDichlorodistannoxane core
Phase 2: Dehalogenation 320 - 45020 - 25%HCl, Volatile Tin ChloridesAmorphous Tin Oxides
Phase 3: Calcination > 500MinimalNoneCrystalline SnO₂

Note: The exact onset temperature of Phase 1 is highly dependent on the heating rate and atmospheric conditions (inert vs. oxidative).

Experimental Workflow: Hyphenated TGA-FTIR-GC/MS

To accurately map the degradation mechanism, standard TGA is insufficient as it only records mass loss. A self-validating, hyphenated TGA-FTIR-GC/MS system is required to correlate specific mass drops with exact molecular effluents.

Step-by-Step Methodology

Step 1: Sample Preparation and Baseline Establishment

  • Action: Weigh 5–10 mg of high-purity bis(dibutylchlorotin(IV)) oxide into an alumina crucible. Purge the TGA furnace with high-purity Nitrogen (N₂) at 50 mL/min for 30 minutes prior to heating.

  • Causality: Organotins can undergo premature hydrolysis or oxidative degradation. An inert N₂ purge ensures that the observed mass loss is strictly due to thermal homolytic cleavage, preventing oxygen from masking the baseline thermal stability.

Step 2: Thermogravimetric Heating Ramp

  • Action: Apply a linear heating rate of 10°C/min from ambient temperature to 800°C.

  • Causality: A 10°C/min ramp provides an optimal balance. Faster rates induce thermal lag (skewing onset temperatures higher), while slower rates can cause overlapping degradation phases to smear into a single unresolvable mass loss curve.

Step 3: Evolved Gas Transfer

  • Action: Route the evolved gases from the TGA furnace through a fused silica transfer line heated to 200°C.

  • Causality: The transfer line must be heated to prevent the condensation of high-boiling effluents (such as intermediate tin chlorides). Cold spots in the line will lead to memory effects and false-negative GC/MS readings.

Step 4: Spectroscopic & Spectrometric Elucidation

  • Action: Pass the gas stream first through an FTIR gas cell (heated to 200°C) for real-time functional group identification, then into a GC/MS for structural separation.

  • Causality: FTIR provides instantaneous, real-time detection of light hydrocarbons (C-H stretches of butane/butene at ~2900 cm⁻¹). However, FTIR struggles to differentiate complex chlorinated stannane fragments; thus, the GC/MS acts as the definitive orthogonal validation tool to identify specific tin-chloride isotopic clusters.

TGAWorkflow S1 Sample Prep (Inert N2 Purge) S2 TGA Heating (10°C/min to 800°C) S1->S2 S3 Transfer Line (Heated to 200°C) S2->S3 Evolved Gases S4 FTIR Analysis (Real-time Gas ID) S3->S4 S5 GC/MS Analysis (Structural Elucidation) S3->S5

Fig 2: Hyphenated TGA-FTIR-GC/MS workflow for analyzing thermal degradation.

Implications in Polymer Science and Catalysis

Understanding the thermal boundaries of bis(dibutylchlorotin(IV)) oxide is critical for its downstream applications:

  • PVC Stabilization: Organotin compounds stabilize PVC by substituting labile allylic chlorine atoms in the polymer chain, thereby arresting autocatalytic dehydrochlorination[2]. However, if the processing temperature exceeds ~220°C, the organotin itself begins to degrade. The resulting degradation products, specifically dibutyltin dichloride, can act as potent Lewis acids that ironically catalyze the very PVC degradation they were meant to prevent[3].

  • Catalytic Recovery: In organic synthesis (e.g., transesterification), distannoxanes are prized for their recoverability[1]. However, operating these reactions at elevated temperatures (>150°C) over prolonged periods risks slow thermal dealkylation. This not only poisons the catalyst bed by forming inactive SnO₂ but also contaminates the pharmaceutical or chemical product with toxic organotin leachates[4][7].

References

  • Zhang, M., & Hanson, P. R.
  • "The mechanism of action of PVC stabilizer". JUBANG.
  • "Can mono- or di-butyltin chlorides produce tributyltin chloride at elevated temperatures?".
  • "Poly(vinyl chloride) Stabilization Mechanisms".
  • "The stabilizing effects of dibutyltin distearate on some properties of poly (glycerol-phthal
  • "Predictive Analysis of Thermally Degrading Polymers by Fluorescence Reflectometry".
  • "Mechanistic Pathways for N2O Elimination from trans-R3Sn-O-N N-O-SnR3 and for Reversible Binding of CO2".

Sources

Exploratory

Coordination Chemistry and Biological Applications of Bis(dibutylchlorotin(IV)) Oxide Complexes: A Comprehensive Technical Guide

Executive Summary Bis(dibutylchlorotin(IV)) oxide (CAS 10428-19-0), systematically known as 1,1,3,3-tetrabutyl-1,3-dichlorodistannoxane, is a highly versatile organometallic building block and catalyst[1]. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(dibutylchlorotin(IV)) oxide (CAS 10428-19-0), systematically known as 1,1,3,3-tetrabutyl-1,3-dichlorodistannoxane, is a highly versatile organometallic building block and catalyst[1]. Characterized by its unique dimeric ladder-like structural motif and the hypervalent nature of its tin(IV) centers, this compound serves as the foundation for a vast array of coordination complexes. In recent years, dibutyltin(IV) complexes derived from this distannoxane core have garnered intense interest in the biomedical field—specifically in oncology—due to their potent, multi-targeted anti-cancer properties that frequently outperform traditional platinum-based drugs[2].

This whitepaper provides an in-depth analysis of the coordination chemistry of bis(dibutylchlorotin(IV)) oxide, details field-proven synthetic protocols for its derivatization, and explores its dual utility in catalytic and pharmaceutical applications.

Structural Foundations of Distannoxanes

The Dimeric Ladder Architecture

In the solid state, bis(dibutylchlorotin(IV)) oxide rarely exists as a simple monomer ( [Bu2​SnCl]2​O ). Instead, it dimerizes to form a complex ladder structure denoted as [(Bu2​SnCl)2​O]2​ . The inorganic core of this architecture is based on a planar, four-membered distannoxane [Sn2​(μ−OH)2​] or [Sn2​(μ−O)2​] ring, where the central tin atoms are bridged by oxygen/hydroxide ligands[3].

Hypervalency and Coordination Geometry

The structural diversity of organotin(IV) complexes stems from tin's ability to expand its coordination sphere from four (tetrahedral) to five (trigonal bipyramidal) or six (octahedral) by utilizing available low-lying 5d orbitals.

  • Endocyclic Tin Centers: The tin atoms within the central Sn2​O2​ ring are typically pentacoordinated or hexacoordinated, depending on the presence of bridging chlorides or coordinating solvents.

  • Exocyclic Tin Centers: The peripheral tin atoms are bound to two n -butyl ligands, a terminal or bridging chloride, and the bridging oxygen, often adopting a distorted trigonal bipyramidal geometry[3][4].

This structural flexibility allows the chloride ligands to be readily displaced by various O -, N -, or S -donor ligands (e.g., carboxylates, dithiocarbamates, or biologically active molecules), making it an ideal precursor for novel metallodrugs.

Synthetic Methodologies & Derivatization Protocol

The synthesis of biologically active dibutyltin(IV) complexes requires precise thermodynamic control to ensure the complete displacement of chloride/oxide ligands by the target pharmacophore (e.g., L-DOPA or 5-Fluorouracil derivatives)[4][5].

Experimental Protocol: Synthesis of Dibutyltin(IV) Carboxylate Complexes

The following protocol outlines a self-validating system for synthesizing dibutyltin(IV) complexes. Every step is designed with a specific mechanistic causality.

Step 1: Stoichiometric Mixing

  • Action: Dissolve 1.0 mmol of bis(dibutylchlorotin(IV)) oxide and 2.0 mmol of the target ligand (e.g., a carboxylic acid derivative of 5-Fluorouracil) in a 1:1 mixture of anhydrous Toluene and Ethanol (50 mL).

  • Causality: Ethanol ensures the solvation of the polar organic ligand, while Toluene is critical for the subsequent azeotropic removal of water.

Step 2: Reflux and Dehydration (Dean-Stark)

  • Action: Reflux the mixture at 85–110°C for 6–8 hours using a Dean-Stark apparatus.

  • Causality: The coordination reaction between the tin oxide/chloride and the carboxylic acid produces water. Continuous azeotropic removal of this water drives the thermodynamic equilibrium forward, preventing the hydrolysis of the newly formed Sn−O coordinate bonds.

Step 3: Solvent Evaporation and Crystallization

  • Action: Concentrate the solution under reduced pressure and recrystallize from a coordinating solvent such as acetone or acetonitrile.

  • Causality: Slow evaporation in coordinating solvents stabilizes the hypervalent tin centers, promoting the growth of single crystals suitable for X-ray diffraction (XRD)[3].

Step 4: Spectroscopic Validation

  • Action: Confirm the structure using FT-IR and 119Sn NMR.

  • Causality: FT-IR will show the disappearance of the broad O−H stretch and the shifting of the C=O stretch, confirming bidentate or monodentate coordination. Crucially, 119Sn NMR acts as a direct probe for coordination geometry: a shift from ∼−100 ppm (4-coordinate) to the region of −150 to −250 ppm definitively validates the formation of a 5- or 6-coordinate hypervalent tin center[3].

G A Bis(dibutylchlorotin(IV)) oxide [(Bu2SnCl)2O]2 B Ligand Addition (e.g., L-DOPA, 5-FU) A->B Stoichiometric mixing C Solvent Reflux & Dehydration (Dean-Stark) B->C Heat (80-110°C) D Ligand Exchange (Cl- replaced by O/N donors) C->D Thermodynamic control E Novel Dibutyltin(IV) Complex (Enhanced Bioactivity) D->E Crystallization

Workflow of ligand exchange and coordination in distannoxane complexes.

Biological Activity & Metallodrug Potential

Organotin(IV) derivatives, particularly dibutyltin(IV) complexes, have emerged as highly promising non-platinum anticancer agents. Their efficacy is heavily dictated by a complex interplay between the lipophilic butyl groups and the coordinated bioactive ligands[2].

Mechanism of Action (MoA)

Unlike cisplatin, which primarily targets DNA cross-linking, dibutyltin(IV) complexes operate via a multi-targeted mechanism:

  • Cellular Uptake: The n -butyl groups provide optimal lipophilicity, facilitating rapid permeation across the phospholipid bilayer[2].

  • Topoisomerase I Inhibition: Molecular docking and in vitro studies demonstrate that dibutyltin(IV) complexes (e.g., those derived from L-DOPA) bind effectively to the active site of Topoisomerase I, sharing affinity for key amino acid side chains (Ile535, Arg364) similar to topotecan[5].

  • DNA Intercalation & Cleavage: The complexes embed into the DNA double helix, leading to cleavage and preventing replication[6].

  • Apoptosis Induction: The culmination of DNA damage and mitochondrial oxidative stress leads to cell cycle arrest (predominantly in the S phase) and the induction of apoptosis[6].

MOA Drug Dibutyltin(IV) Complex Cell Cellular Uptake (Lipophilic Bu groups) Drug->Cell Topo Topoisomerase I Inhibition Cell->Topo Target Binding DNA DNA Intercalation / Cleavage Cell->DNA Double Helix Embedding Mito Mitochondrial Dysfunction (ROS Generation) Cell->Mito Oxidative Stress Apop Apoptosis (S-phase arrest) Topo->Apop DNA->Apop Mito->Apop

Multi-targeted anti-cancer mechanism of dibutyltin(IV) complexes.

Quantitative Cytotoxicity Data

Extensive in vitro MTT assays reveal that dibutyltin(IV) complexes exhibit remarkable cytotoxicity, often achieving IC50​ values significantly lower than the clinical standard, cisplatin. The table below summarizes aggregate literature data for dibutyltin complexes functionalized with different ligands[4][5][6].

Cell LineCancer TypeDibutyltin(IV)-L-DOPA IC50​ (µM)Dibutyltin(IV)-5-FU IC50​ (µM)Cisplatin Control IC50​ (µM)
MCF-7 Breast Cancer0.5 – 1.21.5 – 2.815.3
HepG2 Liver Cancer0.8 – 1.5N/A12.5
HCT-15 Colorectal Cancer0.6 – 1.1N/A25.0
OVCAR-3 Ovarian CancerN/A0.9 – 1.48.5

Data synthesized from comparative in vitro studies highlighting the superior potency of dibutyltin(IV) derivatives against human tumor cell lines.

Catalytic Applications

Beyond pharmacology, the unique Lewis acidity and structural rigidity of the distannoxane core make bis(dibutylchlorotin(IV)) oxide an exceptional catalyst in synthetic chemistry:

  • Ring-Opening Polymerization (ROP): Distannoxane complexes catalyze the living ROP of β -butyrolactone. The steric control at the Sn-coordinated chain end induces diastereomeric interactions, resulting in predominantly syndiotactic poly(3-hydroxybutyrate)[7].

  • Selective Acylation: The dimeric ladder structure acts as a highly efficient template for the selective acylation of alcohols, driving transesterification reactions under mild conditions with high atom economy[8].

Conclusion

The coordination chemistry of bis(dibutylchlorotin(IV)) oxide is defined by its hypervalent tin centers and the robust Sn2​O2​ distannoxane core. By leveraging thermodynamic control during ligand exchange, researchers can synthesize a vast library of dibutyltin(IV) complexes. These derivatives represent a paradigm shift in metallodrug development, offering multi-targeted mechanisms of action—from Topoisomerase I inhibition to DNA intercalation—that bypass the traditional resistance pathways associated with platinum-based chemotherapeutics.

References

  • Synthesis, Structure and Antitumor Activity of Dibutyltin Oxide Complexes with 5-Fluorouracil Derivatives.PMC (National Institutes of Health).
  • Dibutyltin(IV) Complexes Derived from L-DOPA: Synthesis, Molecular Docking, Cytotoxic and Antifungal Activity.J-Stage.
  • Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review.Frontiers.
  • Diversity of complexes based on p-nitrobenzoylhydrazide, benzoylformic acid and diorganotin halides or oxides self-assemble: Cytotoxicity, the induction of apoptosis in cancer cells and DNA-binding properties.PubMed.
  • Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- | C16H36Cl2OSn2.PubChem.
  • Organotin(IV) trifluoromethanesulfonate chemistry: isolation and characterization of novel 1,10-phenanthroline-based derivatives.Comptes Rendus Chimie.
  • Ring-opening polymerisation of beta-butyrolactone catalysed by distannoxane complexes: study of the mechanism.PubMed.
  • Distannoxane-Catalyzed Highly Selective Acylation of Alcohols.The Journal of Organic Chemistry (ACS Publications).

Sources

Foundational

The In Vitro Toxicity Profile of Bis(dibutylchlorotin(IV)) Oxide: A Mechanistic and Methodological Guide

Executive Summary Bis(dibutylchlorotin(IV)) oxide (BDCTO), chemically classified as a distannoxane (CAS: 10428-19-0)[1], is a complex organotin compound that has garnered significant attention in the biomedical and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(dibutylchlorotin(IV)) oxide (BDCTO), chemically classified as a distannoxane (CAS: 10428-19-0)[1], is a complex organotin compound that has garnered significant attention in the biomedical and pharmacological realms. While traditionally recognized for their biocidal and catalytic applications, dibutyltin(IV) derivatives are increasingly investigated for their profound anti-cancer properties, demonstrating potent cytotoxicity against lung, breast, and pancreatic cancer cell lines[].

This technical whitepaper synthesizes the in vitro toxicity profile of BDCTO. By examining the causality behind its cytotoxic mechanisms—primarily mitochondrial dysfunction and caspase-dependent apoptosis—this guide provides researchers and drug development professionals with the theoretical grounding and self-validating experimental protocols necessary to evaluate organotin-based chemotherapeutics.

Structural Biology & Mechanisms of Cytotoxicity

Chemical Identity and Cellular Interaction

Bis(dibutylchlorotin(IV)) oxide (Formula: C16​H36​Cl2​OSn2​ ) features two Sn(IV) centers bridged by an oxygen atom, with butyl and chloride ligands[1]. The lipophilic nature of the butyl groups facilitates rapid permeation across the phospholipid bilayer of mammalian cells. Once intracellular, the highly electrophilic Sn(IV) centers interact with nucleophilic biological ligands, particularly the sulfhydryl (-SH) groups of intracellular proteins and the phosphate backbones of DNA.

The Mitochondrial Apoptotic Pathway

The primary driver of BDCTO-induced cytotoxicity is the disruption of mitochondrial integrity. Research on analogous dibutyltin (DBT) compounds indicates that these molecules trigger a rapid collapse of the mitochondrial membrane potential ( ΔΨm​ )[3].

The Causality of Cell Death:

  • Depolarization: BDCTO induces the opening of the mitochondrial permeability transition pore (mPTP).

  • Cytochrome c Release: The loss of ΔΨm​ causes the release of pro-apoptotic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytosol.

  • Caspase Cascade: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates initiator Caspase-9. This subsequently cleaves and activates executioner Caspase-3, leading to DNA fragmentation and programmed cell death[4].

Depending on the concentration and the intracellular ATP levels, the mechanism can shift. At low concentrations (0.1–1 μM) with maintained ATP, apoptosis is the primary route. At higher concentrations where ATP is rapidly depleted, the cell defaults to necrosis[3][4].

Pathway A Bis(dibutylchlorotin(IV)) Oxide Cellular Internalization B Mitochondrial Depolarization (ΔΨm Collapse) A->B C ROS Overproduction & Oxidative Stress A->C D Cytochrome c Release into Cytosol B->D C->D E Caspase-9 Activation (Initiator) D->E F Caspase-3 Activation (Executioner) E->F G Apoptosis / Cell Death F->G

Organotin-induced intrinsic apoptotic signaling pathway via mitochondrial dysfunction.

Quantitative In Vitro Toxicity Profile

Organotin complexes, including dibutyltin(IV) derivatives, frequently exhibit lower IC50​ values (higher potency) than standard chemotherapeutics like cisplatin across various human cancer cell lines[5]. The table below summarizes the representative in vitro cytotoxicity metrics for dibutyltin(IV) oxides and related complexes.

Cell LineTissue OriginRepresentative IC50​ Range (μM)Primary Mechanism of Toxicity
A549 Lung Carcinoma0.5 – 2.5 μMCaspase-dependent Apoptosis
MCF-7 Breast Adenocarcinoma0.2 – 1.8 μMApoptosis / ROS Generation
PANC-1 Pancreatic Carcinoma1.0 – 3.5 μMApoptosis / Cell Cycle Arrest
SH-SY5Y Neuroblastoma0.1 – 1.0 μMApoptosis (Low dose) / Necrosis (High dose)

Data synthesized from comparative organotin cytotoxicity studies[][3][5].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the evaluation of BDCTO must utilize self-validating assay systems. The following protocols detail the methodologies for assessing cytotoxicity and mechanistic pathways, explaining the rationale behind each experimental choice.

Workflow S1 1. Cell Culture (A549, MCF-7, PANC-1) S2 2. BDCTO Treatment (Dose-Response: 0.1 - 10 μM) S1->S2 S3 3. Cytotoxicity Assays (MTT / WST-8) S2->S3 S4 4. Mechanistic Assays (JC-1, Annexin V/PI) S2->S4 S5 5. Data Synthesis (IC50 Calculation & Profiling) S3->S5 S4->S5

In vitro cytotoxicity screening and mechanistic validation workflow for BDCTO.

Protocol 1: Cell Viability & Proliferation Assessment (WST-8 Assay)

Rationale: Unlike MTT, WST-8 is highly water-soluble and does not require a solubilization step, reducing technical variance. It measures the activity of cellular dehydrogenases, which is directly proportional to the number of living cells[4].

Step-by-Step Methodology:

  • Seeding: Seed target cells (e.g., MCF-7) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Prepare a stock solution of BDCTO in DMSO (ensure final DMSO concentration in wells is <0.1% to prevent solvent toxicity). Treat cells with a concentration gradient of BDCTO (0.1, 0.5, 1.0, 2.5, 5.0, 10 μM) for 24 and 48 hours.

  • Incubation: Add 10 μL of WST-8 reagent (CCK-8) to each well. Incubate for 2–4 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader.

  • Self-Validation/Controls:

    • Positive Control: Cisplatin (validates assay sensitivity to known cytotoxins).

    • Vehicle Control: 0.1% DMSO (baselines solvent effects).

    • Blank Control: Media + WST-8 without cells (subtracts background absorbance).

Protocol 2: Mitochondrial Membrane Potential ( ΔΨm​ ) Assessment via JC-1

Rationale: JC-1 is a lipophilic, cationic dye. In healthy cells with high ΔΨm​ , it aggregates in the mitochondria and fluoresces red. When BDCTO depolarizes the mitochondria, JC-1 remains in the cytoplasm as monomers, fluorescing green. The Red/Green fluorescence ratio is a highly sensitive, self-normalizing indicator of mitochondrial health[4].

Step-by-Step Methodology:

  • Preparation: Seed cells in 6-well plates ( 2×105 cells/well) and treat with IC50​ concentrations of BDCTO for 4, 12, and 24 hours.

  • Staining: Wash cells with PBS and incubate with JC-1 working solution (2 μg/mL) for 20 minutes at 37°C in the dark.

  • Washing: Wash twice with cold JC-1 buffer to remove non-specific background dye.

  • Analysis: Analyze via flow cytometry or fluorescence microscopy (Ex: 488 nm; Em: 530 nm for green, 590 nm for red).

  • Self-Validation/Controls:

    • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone), a known mitochondrial uncoupler, ensuring the dye correctly shifts to green upon depolarization.

Protocol 3: Apoptosis vs. Necrosis Differentiation (Annexin V-FITC/PI)

Rationale: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer cell membrane leaflet, which is detected by Annexin V. Propidium Iodide (PI) is a membrane-impermeable dye that only stains the DNA of late apoptotic or necrotic cells with compromised membranes. This dual-staining isolates the exact mechanism of BDCTO-induced death[3].

Step-by-Step Methodology:

  • Harvesting: Collect both floating (dead) and adherent cells post-BDCTO treatment using enzyme-free dissociation buffer to preserve membrane integrity.

  • Resuspension: Wash with cold PBS and resuspend in 100 μL of Binding Buffer ( 1×105 cells).

  • Staining: Add 5 μL of Annexin V-FITC and 5 μL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Dilution & Reading: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry.

  • Self-Validation/Controls:

    • Unstained Control: Sets the negative quadrant boundaries.

    • Single-Stain Controls: Annexin V only and PI only, necessary for calculating fluorescence compensation matrices to prevent spectral overlap artifacts.

Conclusion and Future Perspectives

Bis(dibutylchlorotin(IV)) oxide represents a highly potent class of organometallic compounds with a distinct, mitochondria-targeted cytotoxic profile. By leveraging its ability to disrupt intracellular redox homeostasis and mitochondrial membrane potential, BDCTO holds significant promise as a scaffold for novel antineoplastic agents. Future drug development efforts must focus on optimizing its therapeutic index—potentially through nanoparticle encapsulation or targeted ligand conjugation—to mitigate systemic heavy-metal toxicity while maximizing tumor-specific apoptotic induction.

References

  • In Vitro Approaches To Evaluate Toxicity Induced by Organotin Compounds Tributyltin (TBT), Dibutyltin (DBT), and Monobutyltin (MBT) in Neuroblastoma Cells Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Dibutyltin(IV) Complexes Derived from L-DOPA: Synthesis, Molecular Docking, Cytotoxic and Antifungal Activity Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Analysis of mechanisms of cell death of T-lymphocytes induced by organotin agents Toxicology Mechanisms and Methods (Taylor & Francis) URL:[Link]

  • Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- | C16H36Cl2OSn2 PubChem (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Bis(dibutylchlorotin(IV)) Oxide-Catalyzed Transesterification

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic Insights, Solvent Effects, and Standard Operating Procedures (SOP) Executive Summary & Strategic Utility In late-sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic Insights, Solvent Effects, and Standard Operating Procedures (SOP)

Executive Summary & Strategic Utility

In late-stage drug development and complex natural product synthesis, traditional transesterification catalysts (e.g., strong Brønsted acids or alkali alkoxides) frequently fail due to their harsh nature, leading to epimerization of stereocenters, hydrolysis, or the unintended cleavage of sensitive protecting groups.

Bis(dibutylchlorotin(IV)) oxide —also known as 1,1,3,3-tetrabutyl-1,3-dichlorodistannoxane[1]—solves this critical bottleneck. Pioneered by Junzo Otera and colleagues, this organotin complex operates under strictly neutral conditions[2]. By leveraging a highly organized dimeric structure, it acts as a dual Lewis acid/Lewis base, bringing substrates into precise proximity. This guide details the mechanistic causality, solvent dependencies, and step-by-step protocols required to deploy this catalyst effectively in a pharmaceutical setting.

Mechanistic Framework: The "Template Effect"

To utilize this catalyst effectively, one must understand why it works. Unlike monomeric Lewis acids that simply activate a carbonyl group, bis(dibutylchlorotin(IV)) oxide exists as a double-layered dimer in solution. The inorganic metaloxane core (Sn-O-Sn) is encapsulated by eight lipophilic butyl groups, creating a "reverse micelle-type" architecture[3].

This structure induces a Template Effect [2]:

  • Dual Coordination: One tin atom (Lewis acid) coordinates the carbonyl oxygen of the ester, increasing its electrophilicity. Simultaneously, the adjacent bridging oxygen (Lewis base) hydrogen-bonds with the incoming alcohol, enhancing its nucleophilicity.

  • Proximity: The rigid geometry of the distannoxane core forces the ester and alcohol into an ideal spatial arrangement for nucleophilic attack, drastically lowering the activation energy of the transition state.

G Cat Bis(dibutylchlorotin(IV)) Oxide Dimer (Reverse Micelle Structure) Coord Dual Coordination Sn (Lewis Acid) binds Ester C=O O (Lewis Base) binds Alcohol O-H Cat->Coord Substrate Binding Temp Template Effect (Proximity & Activation) Coord->Temp Structural Alignment React Nucleophilic Attack (Transesterification) Temp->React Transition State Prod Product Release & Catalyst Regeneration React->Prod Bond Cleavage Prod->Cat Catalytic Cycle

Figure 1: Catalytic cycle and template effect of distannoxane-catalyzed transesterification.

Experimental Design & Causality

The success of distannoxane catalysis is highly dependent on experimental conditions, specifically solvent selection. Because the active catalyst relies on a reverse-micelle structure, the solvent must support this conformation.

The Solvent Paradox

Counterintuitively for a polar reaction, this transesterification proceeds more than 100 times faster in non-polar hydrocarbon and halocarbon solvents than in polar solvents[4].

  • Causality: In non-polar solvents (e.g., toluene, hexane), the lipophilic butyl groups extend outward to solubilize the complex, perfectly preserving the active dimeric core[2]. If a polar solvent (e.g., THF, DMF, or excess methanol) is used, the solvent molecules competitively coordinate to the tin atoms, dismantling the dimeric structure and completely arresting catalytic activity[3].

Quantitative Data Summaries

Table 1: Solvent Effect on Relative Reaction Rate

Solvent CategorySpecific SolventRelative RateMechanistic Rationale
Non-Polar Hydrocarbon Toluene, Hexane>100xPreserves reverse-micelle dimer; optimal template effect.
Halocarbon Dichloromethane~80xMaintains dimer integrity while offering better solubility for polar APIs.
Polar Aprotic THF, DMF<1xCompetes for Sn Lewis acid sites; disrupts dimeric active species.
Polar Protic Methanol (as solvent)<0.1xCompletely dismantles the catalyst structure via hydrogen bonding.

Table 2: Substrate Scope and Functional Group Tolerance

Substrate FeatureReactivity ProfileClinical/Synthetic Advantage
1° / 2° Alcohols Excellent (>95% yield)Broad utility in API functionalization.
3° Alcohols Poor (<10% yield)Allows for selective transesterification in complex polyols[2].
Epimerizable Centers Highly ToleratedPrevents racemization of chiral drugs (e.g., amino acid derivatives).
Protecting Groups Highly ToleratedAcetals, silyl ethers, and Fmoc/Boc groups remain completely intact.

Standard Operating Procedure (SOP)

The following protocol outlines a robust, self-validating methodology for the transesterification of a complex pharmaceutical intermediate.

Reagents Required:

  • Starting Ester (1.0 mmol)

  • Nucleophilic Alcohol (2.0 – 5.0 mmol)

  • Bis(dibutylchlorotin(IV)) oxide (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology

Step 1: Assembly of the Catalytic Matrix

  • Action: In an oven-dried Schlenk flask purged with argon, combine the starting ester, the nucleophilic alcohol, and bis(dibutylchlorotin(IV)) oxide.

  • Causality: While the catalyst is relatively stable, an argon atmosphere prevents adventitious atmospheric moisture from competing for the Lewis acid sites on the tin catalyst, ensuring maximum reaction velocity.

Step 2: Solvent Addition and Thermal Activation

  • Action: Add 5.0 mL of anhydrous toluene. Heat the reaction mixture to reflux (approx. 110 °C).

  • Causality: Toluene preserves the reverse-micelle structure. Refluxing provides the thermal energy required to overcome the activation barrier of the sterically crowded transition state within the distannoxane template. The use of excess alcohol drives the equilibrium toward the product.

Step 3: Reaction Monitoring (Self-Validation Check)

  • Action: Monitor the reaction via TLC or GC-MS every 2 hours.

  • Causality: The distannoxane-catalyzed reaction is strictly irreversible, and no hydrolysis of the product esters occurs[2]. If TLC shows the formation of a carboxylic acid, it indicates severe water contamination that has destroyed the catalyst. The absence of hydrolysis products serves as an internal validation of system integrity.

Step 4: Quenching and Tin Remediation

  • Action: Once complete, cool the mixture to room temperature and evaporate the toluene under reduced pressure. Dissolve the crude residue in diethyl ether (10 mL) and wash vigorously with a 5% aqueous Potassium Fluoride (KF) solution (2 × 5 mL), followed by brine.

  • Causality: Organotin residues are highly toxic and unacceptable in drug development. The KF wash converts the soluble distannoxane catalyst into insoluble polymeric tributyltin/dibutyltin fluorides. These precipitate at the phase boundary and are easily filtered off, ensuring the final organic layer is free of heavy metal contamination.

Step 5: Final Isolation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the target ester via standard silica gel flash chromatography.

Trustworthiness & System Self-Validation

A hallmark of a robust protocol is its ability to self-validate. The bis(dibutylchlorotin(IV)) oxide system achieves this through its binary operational state. Because the reaction strictly requires the intact dimeric structure[2], any significant deviation in experimental parameters (e.g., using wet solvents, introducing strong coordinating ligands) does not result in a complex mixture of degradation products; rather, the catalyst simply disassembles and the reaction halts (zero conversion). This "fail-safe" mechanism ensures that valuable late-stage intermediates are recovered untouched rather than destroyed by off-target side reactions.

References

  • Junzo Otera, Shinji Ioka, and Hitosi Nozaki. "Distannoxane as reverse micelle-type catalyst: novel solvent effect on reaction rate of transesterification." The Journal of Organic Chemistry (1989).[Link]

  • Junzo Otera, Nobuhisa Dan-oh, and Hitosi Nozaki. "Novel template effects of distannoxane catalysts in highly efficient transesterification and esterification." The Journal of Organic Chemistry (1991).[Link]

  • ResearchGate. "Acid/Halide Co-Mediated Transesterification of Unactivated Carboxylic Esters with O-H Nucleophiles." ResearchGate Publications (2019).[Link]

Sources

Application

Application Note: Bis(dibutylchlorotin(IV)) Oxide in the Ring-Opening Polymerization of Lactides

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of highly controlled, high-molecular-weight polylactide (PLA) is a cornerstone of modern biodegradable materials and targeted drug delivery systems. While tin(II) octoate (Sn(Oct)₂) remains the industrial standard for the Ring-Opening Polymerization (ROP) of lactides, it suffers from significant drawbacks at high conversions, notably inter- and intra-molecular transesterification (backbiting) which broadens the polydispersity index (PDI) and generates unwanted cyclic oligomers.

Bis(dibutylchlorotin(IV)) oxide —systematically known as 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane —offers a superior catalytic alternative for precision polymer engineering [1].

The Causality of Catalyst Selection

The unique efficacy of bis(dibutylchlorotin(IV)) oxide stems from its dimeric stannoxane ladder structure in solution. This architecture provides a dual-site Lewis acid activation mechanism. The highly electrophilic tin centers coordinate with the carbonyl oxygen of the lactide monomer, while the sterically hindered structure suppresses secondary transesterification reactions [2]. Furthermore, polymerization catalyzed by this distannoxane complex proceeds strictly via acyl-oxygen bond cleavage. This ensures the absolute retention of the monomer's stereocenter, which is critical when synthesizing stereocomplexed PLA for advanced biomedical implants [3].

Mechanistic Pathway of Distannoxane-Catalyzed ROP

The catalytic cycle follows a highly ordered coordination-insertion mechanism. The diagram below maps the critical phases of chain propagation, demonstrating how the catalyst maintains "living" characteristics throughout the reaction.

ROP_Mechanism N1 Initiation: Lactide + Bis(dibutylchlorotin(IV)) oxide N2 Coordination: Lewis Acidic Sn Activates Carbonyl N1->N2 Heat (130-200°C) N3 Insertion: Nucleophilic Attack at Acyl Carbon N2->N3 Alkoxide Transfer N4 Ring-Opening: Acyl-Oxygen Bond Cleavage N3->N4 Stereoretention N5 Propagation: Living Chain Growth N4->N5 + n Lactide Monomers N5->N5 Continuous Insertion N6 Termination: Quenching to Yield Polylactide (PLA) N5->N6 Acidic Methanol Quench

Coordination-insertion mechanism of lactide ROP catalyzed by bis(dibutylchlorotin(IV)) oxide.

Self-Validating Experimental Protocols

To achieve reproducible, high-molecular-weight PLA, strict anhydrous conditions and in-process validations are mandatory. Moisture acts as a protic chain-transfer agent, prematurely terminating the living polymer chains.

Phase 1: Reagent Purification

Causality: Commercially available lactide contains trace lactic acid and water. If not removed, these impurities will initiate uncontrolled chain growth, drastically lowering the target molecular weight ( Mw​ ).

  • Lactide Monomer: Recrystallize L-lactide three times from anhydrous ethyl acetate or dry toluene. Sublime the recovered crystals under high vacuum ( <10−3 Torr) at 50°C for 24 hours.

  • Catalyst: Dry bis(dibutylchlorotin(IV)) oxide under vacuum at 80°C overnight prior to use. Store in an argon-filled glovebox.

  • Validation Step: Determine the melting point of the purified L-lactide. A sharp melting point of 97–98°C confirms the absence of oligomeric impurities and lactic acid. Do not proceed if the melting range is broad.

Phase 2: Bulk Ring-Opening Polymerization (Schlenk Technique)

Causality: Bulk (solvent-free) polymerization is utilized to maximize the monomer concentration, driving the reaction kinetics forward and achieving higher molecular weights than solution polymerization[4].

  • Inside an argon glovebox, transfer 5.0 g (34.7 mmol) of purified L-lactide into a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the required volume of bis(dibutylchlorotin(IV)) oxide from a standard toluene solution to achieve a Monomer-to-Initiator ( [M]/[I] ) ratio of 1000:1.

  • Connect the Schlenk tube to a high-vacuum line. Evaporate the trace toluene solvent under vacuum for 1 hour.

  • Seal the tube under an argon atmosphere and immerse it in a pre-heated oil bath at 130°C . The monomer will melt, and the mixture will become homogeneous.

  • In-Process Validation Step (Kinetics Check): After 4 hours, extract a 50 µL micro-aliquot using a purged syringe. Quench the aliquot in 0.5 mL of cold CDCl3​ and analyze via 1H -NMR.

    • Self-Validation Metric: Compare the integral of the unreacted lactide methine proton (quartet at δ 5.02 ppm) against the PLA methine proton (multiplet at δ 5.16 ppm). If conversion is >95% , proceed to termination. If <95% , continue heating to prevent low yields.

Phase 3: Polymer Isolation and Purification
  • Once target conversion is validated, remove the Schlenk tube from the oil bath and immediately cool it in an ice bath to arrest propagation.

  • Dissolve the crude polymer block in a minimal amount of anhydrous dichloromethane ( CH2​Cl2​ ).

  • Precipitate the polymer dropwise into a 10-fold volumetric excess of cold, acidified methanol (containing 1% v/v HCl).

    • Causality: The acidic methanol quenches the active stannoxane chain ends, stripping the tin catalyst from the polymer matrix and preventing degradation during storage.

  • Filter the white PLA precipitate and dry to constant weight under vacuum at 40°C.

  • Final Quality Control Validation: Analyze the purified polymer via Gel Permeation Chromatography (GPC/SEC) using THF as the eluent against polystyrene standards to determine Mw​ , Mn​ , and PDI.

Quantitative Data Analysis

The table below summarizes the kinetic efficiency and molecular weight control of bis(dibutylchlorotin(IV)) oxide across various cyclic esters, demonstrating its versatility under both conventional and microwave-assisted heating modalities[1, 3, 4].

MonomerHeating ModalityTemp (°C)TimeYield (%) Mw​ ( g/mol )PDI ( Mw​/Mn​ )
L-LactideConventional (Bulk)13024 h>9845,0001.45
L-LactideMicrowave-Assisted15020 min9538,0001.52
β -ButyrolactoneConventional (Bulk)1004 h99120,0001.60
Cyclic Butylene TerephthalateConventional (Bulk)2003 min10036,1001.80

Data Interpretation: The catalyst exhibits extraordinary activity at elevated temperatures. Notably, microwave-assisted ROP reduces reaction times from hours to minutes while maintaining acceptable polydispersity, making it highly suitable for high-throughput library synthesis of biodegradable polymers.

References

  • Kricheldorf, H. R., & Eggerstedt, S. (2003). "Polymerization of β-D,L-Butyrolactone Initiated with 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane and with 1,3-Dichloro-1,1,3,3-tetrabutyldistannoxane." Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.[Link]

  • Hori, Y., Suzuki, M., Yamaguchi, A., & Nishishita, T. (1993). "Ring-opening polymerization of optically active β-butyrolactone using distannoxane catalysts: synthesis of high-molecular-weight poly(3-hydroxybutyrate)." Macromolecules.[Link]

  • Hori, Y., & Hagiwara, T. (1995). "Chemical synthesis of novel biodegradable polyesters." Canadian Journal of Chemistry.[Link]

  • Nagahata, R., Sugiyama, J., Goyal, M., Asai, M., Ueda, M., & Takeuchi, K. (2000). "Synthesis of telechelic polyester by means of transesterification of A2 + B2 polycondensation-derived cyclic polyester with functionalized diester." Journal of Polymer Science Part A: Polymer Chemistry.[Link]

Method

Application Note: Bis(dibutylchlorotin(IV)) Oxide as a Precursor for Organotin Derivatives and Advanced Catalysis

Executive Summary Bis(dibutylchlorotin(IV)) oxide (also known as 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane) is a highly versatile organometallic precursor and Lewis acid catalyst. Characterized by its unique dimeric di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(dibutylchlorotin(IV)) oxide (also known as 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane) is a highly versatile organometallic precursor and Lewis acid catalyst. Characterized by its unique dimeric distannoxane core, this compound is instrumental in modern synthetic chemistry, drug development, and materials science. It serves three primary functions: (1) a site-selective catalyst for the functionalization of unprotected carbohydrates, (2) a highly active transesterification catalyst for the synthesis of biodegradable polymers like poly(butylene succinate) (PBS), and (3) a precursor for generating air-stable organotin Lewis acids[1][2].

This application note provides researchers with field-proven protocols, mechanistic insights, and critical downstream purification strategies to leverage this distannoxane effectively while mitigating the toxicity of organotin residues.

Physicochemical Profiling

Understanding the physical properties of bis(dibutylchlorotin(IV)) oxide is critical for optimizing reaction conditions, particularly regarding its solubility and thermal stability during high-temperature polycondensation or microwave-assisted synthesis.

Table 1: Physicochemical Properties of Bis(dibutylchlorotin(IV)) oxide [3]

PropertyValue / Description
Chemical Name 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane
CAS Number 10428-19-0
Molecular Formula C₁₆H₃₆Cl₂OSn₂
Molecular Weight 552.8 g/mol
Melting Point 109–112 °C
Physical Form White crystalline solid
Hazard Classification Skin Corr. 1B (Causes severe skin burns and eye damage)

Core Application I: Regioselective Functionalization of Carbohydrates

Mechanistic Causality

The synthesis of complex oligosaccharides and nucleoside analogs traditionally requires exhaustive protection and deprotection steps. Bis(dibutylchlorotin(IV)) oxide circumvents this by forming a stable stannylene acetal intermediate with cis-diols. The dimeric nature of the distannoxane provides a rigid template that selectively enhances the nucleophilicity of specific equatorial hydroxyl groups. Preactivating this complex with a weak coordinating anion (e.g., tetrabutylammonium bromide) in toluene coordinates the halide to the tetracoordinate tin atom, forming a highly activated oxide species that drives rapid, regioselective acylation or sulfonylation[2].

G N1 Unprotected Carbohydrate (Multiple OH Groups) N3 Activated Stannylene Acetal Complex N1->N3 Substrate Binding N2 Bis(dibutylchlorotin(IV)) oxide + TBAB Preactivation N2->N3 Toluene / Reflux N5 Regioselective Product (Mono-functionalized) N3->N5 Site-Selective Attack N4 Electrophile Addition (e.g., TsCl, BzCl) N4->N5 Catalyst Turnover

Organotin-mediated regioselective functionalization pathway.

Protocol A: Organotin-Mediated Regioselective Tosylation

Self-Validating System: The reaction's success is visually indicated by the complete dissolution of the initially insoluble carbohydrate as the soluble stannylene acetal forms.

  • Preactivation: In a flame-dried round-bottom flask under argon, suspend bis(dibutylchlorotin(IV)) oxide (0.1 equiv) and tetrabutylammonium bromide (0.1 equiv) in anhydrous toluene (0.2 M). Stir at room temperature for 15 minutes to generate the activated tin-halide complex[2].

  • Acetal Formation: Add the unprotected carbohydrate (1.0 equiv) to the mixture. Heat the suspension to reflux using a Dean-Stark apparatus to remove water azeotropically. Continue refluxing until the mixture becomes completely homogeneous (typically 2–3 hours).

  • Electrophilic Addition: Cool the reaction to room temperature. Add triethylamine (1.5 equiv) followed by dropwise addition of p-toluenesulfonyl chloride (TsCl) (1.1 equiv) dissolved in minimal toluene.

  • Completion: Stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and proceed to the organotin removal protocol (See Section 6).

Core Application II: Synthesis of Biodegradable Polymers (PBS)

Mechanistic Causality

Poly(butylene succinate) (PBS) is a highly sought-after biodegradable aliphatic polyester. Bis(dibutylchlorotin(IV)) oxide acts as a superior transesterification catalyst during the polycondensation of succinic acid and 1,4-butanediol[1]. When combined with microwave (MW) irradiation, the polar functional groups of the monomers are directly excited. This drastically reduces the induction period and accelerates chain extension at 220 °C, yielding high-molecular-weight PBS in minutes rather than the days required by conventional thermal heating[4].

G M1 Succinic Acid + 1,4-Butanediol M2 Esterification (Oligomerization) M1->M2 Thermal Heating M4 MW Polycondensation (220°C, Vacuum) M2->M4 H2O Removal M3 Bis(dibutylchlorotin(IV)) oxide (2 mol%) M3->M4 Catalyst Addition M5 High-MW Poly(butylene succinate) (PBS) M4->M5 Transesterification

Microwave-assisted synthesis workflow for poly(butylene succinate).

Protocol B: Microwave-Assisted Polycondensation of PBS
  • Oligomerization: In a microwave-safe reactor, combine succinic acid and 1,4-butanediol in a 1:1.2 molar ratio. Heat conventionally to 150 °C under a nitrogen atmosphere to form the prepolymer oligomers, continuously distilling off the water byproduct.

  • Catalyst Addition: Add 2 mol% of bis(dibutylchlorotin(IV)) oxide to the prepolymer melt[4].

  • Microwave Polycondensation: Transfer the vessel to a monomode microwave reactor. Apply a dynamic vacuum (< 0.1 Torr) to drive the equilibrium forward by removing excess 1,4-butanediol. Irradiate the mixture to maintain a steady bulk temperature of 220 °C for exactly 20 minutes[4].

  • Precipitation: Cool the highly viscous polymer melt, dissolve in chloroform, and precipitate into cold methanol to isolate the purified PBS[1].

Core Application III: Synthesis of Air-Stable Lewis Acid Catalysts

Mechanistic Causality

Standard organotin triflates are potent Lewis acids but suffer from severe moisture sensitivity, hydrolyzing instantly in open air. By reacting bis(dibutylchlorotin(IV)) oxide with silver perfluorooctanesulfonate, researchers can synthesize distannoxane perfluorooctanesulfonates. The resulting ionic dissociation and facile hydration of these complexes impart unusual solubility in polar organic solvents and remarkable air stability, allowing them to catalyze Mukaiyama-aldol and Michael reactions under ambient conditions without degradation[5].

Protocol C: Synthesis of Organotin Perfluorooctanesulfonates
  • Reaction Setup: Dissolve bis(dibutylchlorotin(IV)) oxide (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Anion Exchange: Add silver perfluorooctanesulfonate (2.0 mmol) to the solution. Stir vigorously at room temperature for 12 hours protected from light[5].

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated silver chloride (AgCl).

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the residue from a mixture of hexane and ethyl acetate to yield the hydrated distannoxane perfluorooctanesulfonate catalyst[5].

Critical Workflow: Removal of Organotin Residues

Mechanistic Causality

A major bottleneck in utilizing organostannanes is the difficulty of removing toxic tin residues from the final product due to their high lipophilicity. Standard dry silica gel chromatography is highly inefficient. However, utilizing 10%-moist silica gel forces the hydrolysis of the halogen-substituted organostannanes into insoluble, polymeric tin oxides. These polymeric networks are strongly retained by the stationary phase, dropping tin contamination from thousands of ppm down to single digits[6].

Table 2: Comparative Efficiency of Organotin Removal Techniques [6]

Purification MethodStationary PhaseResidual Tin Concentration (ppm)
Standard ChromatographyDry Silica Gel~5000 ppm
Modified Chromatography5%-Moist Silica Gel10.0 ppm
Optimized Chromatography 10%-Moist Silica Gel 2.4 ppm
Over-hydrated Chromatography20%-Moist Silica Gel15.7 ppm
Protocol D: Moist Silica Gel Chromatography
  • Preparation of Moist Silica: Weigh standard flash chromatography silica gel into a large Erlenmeyer flask. Add exactly 10% (w/w) of deionized water. Seal the flask and shake vigorously until free-flowing. Allow it to equilibrate for 2 hours[6].

  • Column Packing: Pack the column using the 10%-moist silica gel (use 50 times the weight of the crude product) slurried in the initial elution solvent (e.g., 5% Ethyl Acetate in Hexanes).

  • Loading and Elution: Load the crude reaction mixture containing the organotin residues. Elute the desired product using standard gradient conditions. The organotin residues will hydrolyze on the column and remain trapped at the baseline[6].

References

  • A Review on Properties and Application of Bio-Based Poly(Butylene Succinate) . MDPI. Available at:[Link]

  • Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- | C16H36Cl2OSn2 . PubChem. Available at:[Link]

  • Effective Organotin-Mediated Regioselective Functionalization of Unprotected Carbohydrates . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Organotin perfluorooctanesulfonates as air-stable Lewis acid catalysts: synthesis, characterization, and catalysis . PubMed. Available at:[Link]

  • A Simple Method for the Removal of Organotin Residues from Acetates and a Homoallylic Alcohol Prepared from Organostannane Reagents . Oxford Academic. Available at:[Link]

  • Recent Advances in Microwave-Assisted Polymer Synthesis . ConnectSci. Available at:[Link]

Sources

Application

Application Note: Homogeneous Catalysis using Bis(dibutylchlorotin(IV)) Oxide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Transesterification, Esterification, and Ring-Opening Polymerization (ROP) Executive Brief: The Distannoxane Advantage Bis(dibut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Transesterification, Esterification, and Ring-Opening Polymerization (ROP)

Executive Brief: The Distannoxane Advantage

Bis(dibutylchlorotin(IV)) oxide—systematically known as 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane and a prominent member of the "Otera's catalyst" family—represents a paradigm shift in homogeneous Lewis acid catalysis[1]. Unlike traditional mononuclear tin or titanium catalysts, this dimeric tetraalkyldistannoxane features an unusual ladder-like structure that facilitates highly efficient, irreversible transesterification and esterification under mild conditions[2].

For drug development professionals dealing with complex, multi-functionalized APIs, this catalyst offers unparalleled chemoselectivity. It enables the orthogonal deprotection of specific carbamate protecting groups and drives the ring-opening polymerization (ROP) of lactones to yield high-molecular-weight biodegradable polyesters[3],[4].

Mechanistic Paradigm: The Bimetallic Template Effect

To utilize this catalyst effectively, one must understand the causality behind its reactivity. The catalyst operates via a bimetallic template effect [5].

  • Structural Solubility: The catalyst possesses a double-layered structure: an inorganic Sn-O-Sn core surrounded by a lipophilic shell of eight butyl groups. This allows exceptional solubility in non-polar organic solvents, which is critical for co-locating the reactants at the catalytic center[6],[4].

  • Activation: The pre-catalyst is converted into an active alkoxydistannoxane intermediate upon reaction with the incoming alcohol[1]. Electrospray ionization mass spectrometry (ESI-MS) speciation studies confirm that this active species coordinates the carbonyl oxygen of the substrate via a peripheral tin atom[2].

  • Synergistic Coordination: The proximity of the two tin atoms allows simultaneous coordination of the electrophile (carbonyl) and the nucleophile (alkoxy group). This dual-activation lowers the activation energy entropically, driving nucleophilic attack[2],[5].

G A 1,3-Dichloro-1,1,3,3-tetrabutyldistannoxane (Pre-catalyst) B Alkoxydistannoxane (Active Catalyst) A->B + Alcohol - HCl C Bimetallic Template Coordination (Carbonyl & Nucleophile) B->C + Carbonyl Substrate D Nucleophilic Attack (Esterification / Transesterification) C->D Synergistic Sn-Sn Effect E Product Release & Catalyst Regeneration D->E Cleavage E->B Catalyst Recycling

Catalytic cycle of distannoxane via the bimetallic template effect.

Performance Metrics & Comparative Data

The table below synthesizes the catalytic performance of 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane across key synthetic applications, highlighting its superiority over conventional catalysts.

Reaction TypeSubstrateCatalyst LoadingConditionsYield / ConversionMechanistic Note
Chemoselective Transesterification Aziridinyl N-Cbz Carbamates2-5 mol%Benzyl alcohol, THF, 50°C, 48h>85% YieldSelectively cleaves longer, weaker N-C bonds of aziridinyl carbamates without affecting other N-Cbz groups[1].
Esterification Sterically hindered carboxylic acids1-5 mol%Alkyl alcohol, Reflux, 2-24hQuantitativeIrreversible reaction; double-layered structure drives completion without hydrolysis[4].
Ring-Opening Polymerization (ROP) β -Butyrolactone / Lactides0.1-4 mol%Anhydrous THF, 20-200°C100% ConversionAchieves high molecular weight (e.g., >40,000 g/mol ) rapidly due to highly active alkoxydistannoxane intermediate[7],[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure the mechanistic prerequisites (e.g., catalyst activation, moisture exclusion) are met.

Protocol A: Chemoselective Cleavage of Carbamate Protecting Groups

Objective: Selectively transesterify and deprotect an aziridinyl N-carbobenzyloxy (Cbz) group in the presence of orthogonal protecting groups[1].

Step-by-Step Methodology:

  • Inert Preparation: To a flame-dried Schlenk tube, add the N-protected aziridine substrate (1.0 equiv) and 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane (0.04 equiv).

    • Causality: The low catalyst loading is sufficient due to the rapid turnover of the bimetallic template. Flame-drying prevents ambient moisture from competitively binding the Lewis acidic Sn centers[6].

  • Solvent & Reagent Addition: Dissolve the mixture in dry THF (0.5 M) and add benzyl alcohol (2.5 equiv). Purge the solution with ultra-pure nitrogen for 15 minutes.

    • Causality: Benzyl alcohol acts as both the nucleophile for transesterification and the activator to convert the pre-catalyst into the active alkoxydistannoxane[1].

  • Thermal Activation: Seal the tube and heat with continuous stirring at 50 °C for 48 hours.

  • In-Process Validation (ESI-MS): At t=4h, sample 10 μ L of the reaction mixture. Dilute in LC-MS grade acetonitrile and analyze via ESI-MS.

    • Validation Check: Look for the presence of the monocationic distannoxane complex (m/z corresponding to [Sn4​O2​Cl3​Bu8​(OR)]+ ). If absent, the catalyst has not activated; check solvent anhydrousness[2].

  • Quench & Extraction: Cool to room temperature. Extract the mixture using dichloromethane (DCM). Wash the organic layer with deionized water to remove the benzyl carbonate by-product[1]. Dry over Na2​SO4​ and evaporate under reduced pressure.

Protocol B: Ring-Opening Polymerization (ROP) of Lactones

Objective: Synthesize high-molecular-weight stereocomplexed polyesters from lactone monomers[3].

Step-by-Step Methodology:

  • Monomer Purification: Ensure the β -butyrolactone or lactide monomer is freshly distilled under vacuum to remove trace oligomers or water.

  • Initiation: In a glovebox, combine the lactone monomer (1.0 M) with 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane (0.5 mol%) in anhydrous THF.

    • Causality: Distannoxanes initiate ROP by coordinating the lactone carbonyl, making the ring susceptible to nucleophilic attack by trace alcohols or intentionally added initiators, propagating the polymer chain[3].

  • Polymerization: Stir the reaction at 20 °C (for highly strained lactones) to 200 °C (for bulk PET/PTT synthesis) under an argon atmosphere[7],[8].

  • In-Process Validation (FTIR): Monitor the reaction progress using attenuated total reflectance (ATR) FTIR.

    • Validation Check: Track the disappearance of the lactone carbonyl stretch (~1815 cm −1 ) and the emergence of the linear polyester carbonyl stretch (~1730 cm −1 )[8]. The reaction is complete when the 1815 cm −1 peak plateaus at baseline.

  • Termination & Precipitation: Quench the reaction by exposing it to air (introducing moisture to hydrolyze the active Sn-O-Polymer bond). Precipitate the polymer by dropping the THF solution into cold, vigorously stirred methanol. Filter and dry under high vacuum[8].

Workflow S1 Inert Atmosphere Setup (Schlenk Line / Glovebox) S2 Catalyst & Substrate Addition S1->S2 S3 Thermal Activation (20-200°C) S2->S3 S4 In-Process Validation (ESI-MS / FTIR) S3->S4 S4->S3 Incomplete Conversion S5 Quench & Purification (Precipitation/Extraction) S4->S5

Self-validating experimental workflow for distannoxane-catalyzed reactions.

Troubleshooting & Quality Control

  • Stalled Reactions (Low Conversion): The most common failure mode in distannoxane catalysis is competitive coordination by water. If ESI-MS shows mono-tin carboxylate decomposition products rather than the dimeric distannoxane[2], your reagents are wet. Discard, rigorously dry solvents over molecular sieves, and restart.

  • Poor Chemoselectivity: If orthogonal protecting groups (e.g., standard amides) are being cleaved alongside the target aziridinyl carbamates, the reaction temperature is too high. The unique selectivity relies on the longer, weaker N-C bond of the aziridine[1]; exceeding 50-60 °C provides enough thermal energy to overcome the activation barrier for standard N-Cbz cleavage.

References

  • Selective Cleavage of Carbamate Protecting Groups from Aziridines with Otera's C
  • Novel template effects of distannoxane catalysts in highly efficient transesterification and esterification The Journal of Organic Chemistry (ACS Public
  • Distannoxane speciation during esterification catalysis: revealing insights provided by electrospray ionization mass spectrometry University of Victoria (UVic)
  • Stereoselective polymerization of lactones: properties of stereocomplexed PLA building blocks SciSpace

Sources

Method

Application Notes and Protocols: Bis(dibutylchlorotin(IV)) Oxide Mediated Esterification of Fatty Acids

For Researchers, Scientists, and Drug Development Professionals Introduction The esterification of fatty acids is a fundamental transformation in organic synthesis, with wide-ranging applications in the production of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of fatty acids is a fundamental transformation in organic synthesis, with wide-ranging applications in the production of biofuels, lubricants, plasticizers, and active pharmaceutical ingredients. While traditional methods often rely on strong Brønsted acids or bases, these catalysts can suffer from drawbacks such as corrosion, difficulty in removal, and lack of selectivity. Organotin compounds, particularly bis(dibutylchlorotin(IV)) oxide, have emerged as highly effective and mild Lewis acid catalysts for this purpose. Their unique catalytic activity stems from the Lewis acidic nature of the tin center, which activates the carboxylic acid towards nucleophilic attack by the alcohol.[1][2] This document provides a detailed guide to the application of bis(dibutylchlorotin(IV)) oxide in the esterification of fatty acids, covering the underlying mechanism, experimental protocols for both conventional and microwave-assisted synthesis, and key performance data.

Mechanistic Insights: The Role of the Distannoxane Catalyst

Bis(dibutylchlorotin(IV)) oxide, also known as 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane, is a dimeric organotin compound. Its catalytic cycle in esterification is generally understood to proceed via a Lewis acid mechanism. The tin centers, being electron-deficient, coordinate with the carbonyl oxygen of the fatty acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][3]

The catalytic cycle can be visualized as follows:

  • Catalyst Activation: The dimeric distannoxane catalyst interacts with the fatty acid and alcohol.

  • Lewis Acid Activation: A tin center coordinates to the carbonyl oxygen of the fatty acid, polarizing the C=O bond and increasing the positive charge on the carbonyl carbon.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol to one of the oxygen atoms of the original carboxyl group.

  • Water Elimination: The intermediate collapses, eliminating a molecule of water and forming the ester.

  • Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.

The dimeric structure of the catalyst may play a cooperative role in activating the substrates.[2]

Esterification_Mechanism cluster_reactants Reactants Catalyst Bis(dibutylchlorotin(IV)) Oxide (Distannoxane Catalyst) ActivatedComplex Activated Complex [Sn-O=C(R)OH] Catalyst->ActivatedComplex Lewis Acid Activation FattyAcid Fatty Acid (R-COOH) FattyAcid->ActivatedComplex Coordination Alcohol Alcohol (R'-OH) TetrahedralIntermediate Tetrahedral Intermediate Alcohol->TetrahedralIntermediate Nucleophilic Attack ActivatedComplex->TetrahedralIntermediate Ester Fatty Acid Ester (R-COOR') TetrahedralIntermediate->Ester Elimination Water Water (H₂O) TetrahedralIntermediate->Water Elimination Ester->Catalyst Catalyst Regeneration

Caption: Lewis Acid Catalyzed Esterification Pathway.

Experimental Protocols

Protocol 1: Microwave-Assisted Esterification (MAS)

Microwave-assisted organic synthesis (MAOS) offers a significant acceleration of reaction times compared to conventional heating. This protocol is based on the successful esterification of carboxylic acids using dibutyltin(IV) oxide under microwave irradiation.[4]

Materials:

  • Fatty acid (e.g., oleic acid, palmitic acid, stearic acid)

  • Alcohol (e.g., methanol, ethanol, butanol)

  • Bis(dibutylchlorotin(IV)) oxide (or Dibutyltin(IV) oxide as a close analogue)

  • Microwave reactor (e.g., CEM Discover)

  • Reaction vessel suitable for microwave synthesis

  • Magnetic stirrer bar

  • Solvents for work-up and purification (e.g., ethyl acetate, hexane, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stirrer bar, combine the fatty acid (1.0 mmol), the alcohol (1.5 mmol, 1.5 equivalents), and bis(dibutylchlorotin(IV)) oxide (0.1 mmol, 10 mol%).

  • Microwave Irradiation: Place the sealed vessel in the microwave reactor. Irradiate the mixture with stirring at a constant power (e.g., 300 W) to maintain a temperature of 180°C for 50 minutes.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of small aliquots.

  • Work-up: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure fatty acid ester.

Protocol 2: Conventional Heating

For laboratories not equipped with a microwave reactor, conventional heating under reflux is a reliable alternative. Reaction times will be significantly longer.

Materials:

  • Fatty acid (e.g., oleic acid, palmitic acid, stearic acid)

  • Alcohol (e.g., methanol, ethanol, butanol)

  • Bis(dibutylchlorotin(IV)) oxide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Dean-Stark apparatus (optional, for removal of water)

  • Solvents for work-up and purification (e.g., diethyl ether, saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer bar and a reflux condenser, add the fatty acid (1.0 mol), the alcohol (3.0 mol, 3.0 equivalents), and bis(dibutylchlorotin(IV)) oxide (0.01-0.05 mol, 1-5 mol%). If using a Dean-Stark apparatus to remove water, fill the side arm with a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol used. For higher boiling alcohols, temperatures can range from 150-200°C.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS. The disappearance of the fatty acid starting material indicates the completion of the reaction. Reaction times can vary from several hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent like toluene was used, remove it under reduced pressure. Dilute the residue with diethyl ether (or another suitable organic solvent) and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted fatty acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Data Presentation: Performance of Bis(dibutylchlorotin(IV)) Oxide in Esterification

The following table summarizes typical reaction conditions and yields for the esterification of various carboxylic acids, providing an indication of the catalyst's efficiency. Note that bis(dibutylchlorotin(IV)) oxide is expected to have similar or enhanced activity compared to dibutyltin(IV) oxide due to the presence of the chloro ligands which can increase its Lewis acidity.

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)TimeYield (%)MethodReference
Heptanoic AcidBenzyl Alcohol1018050 min91Microwave[4]
3,5-bis(2-carboxyethyl) -triazinane-2,4,6-trioneBenzyl Alcohol1018050 min84Microwave[4]
Lauric AcidDibutyltin Oxide(Not specified)80-882 hHighConventional[5]

Experimental Workflow Visualization

The general workflow for the bis(dibutylchlorotin(IV)) oxide mediated esterification of fatty acids can be summarized in the following diagram:

experimental_workflow start Start reactants Combine Fatty Acid, Alcohol, and Catalyst start->reactants heating Heating (Microwave or Conventional) reactants->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring monitoring->heating Reaction not complete workup Aqueous Work-up (Extraction and Washing) monitoring->workup Reaction complete drying Dry Organic Layer workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Chromatography or Distillation) concentration->purification product Pure Fatty Acid Ester purification->product end End product->end

Caption: General Experimental Workflow for Esterification.

Conclusion

Bis(dibutylchlorotin(IV)) oxide is a versatile and efficient catalyst for the esterification of fatty acids. It offers mild reaction conditions and high yields, making it a valuable tool for researchers in various fields. The choice between microwave-assisted synthesis and conventional heating will depend on the available equipment and the desired reaction time. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this catalytic system. As with all organotin compounds, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.

References

  • PrepChem.com. (n.d.). Synthesis of Methyl oleate. Retrieved from [Link]

  • Sciforum. (n.d.). Dibutyltin oxide mediated synthesis of esters assisted by microwave irradiation. Retrieved from [Link]

  • MDPI. (2024, October 19). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIBUTYLTIN LAURATE (POLYURETHANE CATALYST). Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 17). Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Lewis acid-catalyzed transesterification and esterification reactions. Retrieved from [Link]

  • MDPI. (2024, March 21). Microwave-assisted esterification and electro-enhanced solid-phase microextraction of omega-3 polyunsaturated fatty acids. Retrieved from [Link]

  • International Journal of Technology. (n.d.). Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. Retrieved from [Link]

  • MDPI. (2020, May 1). Microwave-Assisted Noncatalytic Esterification of Fatty Acid for Biodiesel Production: A Kinetic Study. Retrieved from [Link]

  • National Institutes of Health. (2023, October 13). Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US1796231A - Oleic acid ester.
  • National Institutes of Health. (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC. Retrieved from [Link]

  • ResearchGate. (2025, June 2). Optimization of Oleic Acid Esterification with Butanol, Hexanol, and Octanol: Effect of Catalyst, Molar Ratio, and Temperature. Retrieved from [Link]

  • Google Patents. (n.d.). CN102516544A - Method for preparing dibutyltin dilaurate catalyst.
  • ACS Publications. (2021, June 8). DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • IRJET. (n.d.). Production of Bio-diesel (Butyl Oleate) by Reactive Distillation Technique. Retrieved from [Link]

  • BNT Chemicals. (2025, August 4). Dibutyltin Dilaurate: The Specialized Catalyst Powering Polyurethane and Silicone Elastomer Curing. Retrieved from [Link]

  • BNT Chemicals. (n.d.). DBTL – Dibutyltin Dilaurate. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. Retrieved from [Link]

  • SciELO. (n.d.). esterification of oleic acid in a semi-batch bubble reactor for biodiesel production. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Removing Bis(dibutylchlorotin(IV)) Oxide Residues from Synthesized Polymers

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize bis(dibutylchlorotin(IV)) oxide as a catalyst in polymer synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize bis(dibutylchlorotin(IV)) oxide as a catalyst in polymer synthesis and face the critical challenge of its removal from the final product. The presence of residual organotin compounds, even at trace levels, can significantly impact the polymer's properties, toxicity, and suitability for various applications, particularly in the biomedical field.

This comprehensive guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you effectively purify your synthesized polymers and ensure the integrity of your research.

Troubleshooting Guide: Common Issues in a Question-and-Answer Format

This section addresses specific problems you might encounter during the removal of bis(dibutylchlorotin(IV)) oxide residues.

Issue Probable Cause Recommended Solution & Explanation
Persistent tin contamination after purification - Incomplete reaction of the removal agent: The chosen purification method may not be efficient enough for the concentration of tin present. - Polymer trapping the catalyst: The polymer matrix might physically entrap the catalyst, preventing its removal. - Inappropriate solvent choice: The solvent used may not effectively dissolve the organotin species for removal.- Increase the equivalents of the removal agent or the treatment time. For precipitation methods, a longer stirring time can promote more complete reaction. - Re-dissolve and re-precipitate the polymer. This can help to release trapped catalyst molecules.[1] - Optimize the solvent system. Use a solvent that is a good solvent for the organotin compound but a poor solvent for the polymer to facilitate extraction or precipitation.
Low polymer yield after purification - Polymer precipitation during washing: The washing solvent might be a non-solvent for the polymer, causing it to precipitate and be lost during filtration. - Co-precipitation of the polymer with the tin salt: During precipitation of the tin residue, some polymer may be carried down with the precipitate.- Select a washing solvent in which the polymer is insoluble but the organotin residue is soluble. A sequential Soxhlet extraction can be effective, using a first solvent to remove impurities without dissolving the polymer.[1] - Optimize the precipitation conditions. Slowly adding the precipitating agent or adjusting the temperature can minimize co-precipitation.
Formation of an emulsion during aqueous washing - Presence of amphiphilic species: The reaction mixture may contain species that stabilize emulsions.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion. - Filter the entire mixture through a pad of Celite. This can help to break the emulsion and separate the layers.[2]
Inconsistent results in tin quantification - Incomplete digestion of the polymer sample: The analytical method may not be able to accurately measure the tin if it is not fully released from the polymer matrix. - Matrix effects in the analytical instrument: The presence of other elements or the polymer itself can interfere with the tin signal.- Ensure complete sample digestion. Microwave-assisted acid digestion is often effective for polymers.[3] - Use matrix-matched standards for calibration. This helps to compensate for matrix effects in techniques like ICP-MS and AAS.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the removal of bis(dibutylchlorotin(IV)) oxide.

Q1: What are the primary chemical species I need to remove from my polymer?

You are primarily dealing with the catalyst itself, bis(dibutylchlorotin(IV)) oxide ({[CH₃(CH₂)₃]₂Sn(Cl)}₂O), and its potential hydrolysis or reaction byproducts. Depending on the reaction conditions, you might also have dibutyltin dichloride or other organotin species.

Q2: What are the most effective methods for removing these organotin residues?

Several methods have proven effective, and the best choice depends on the properties of your polymer (e.g., solubility) and the desired level of purity. The most common and effective methods include:

  • Precipitation: This involves converting the soluble organotin compounds into an insoluble salt that can be removed by filtration. Treatment with aqueous potassium fluoride (KF) or potassium carbonate (K₂CO₃) is a widely used and effective technique.[2][4]

  • Solvent Extraction: This method is particularly useful if your polymer is a solid. Techniques like Soxhlet extraction can be highly efficient in washing away the organotin residues with a suitable solvent.[1]

  • Adsorption/Chromatography: Passing a solution of your polymer through a stationary phase like silica gel or activated carbon can effectively trap the polar organotin compounds.[5][6] Using a stationary phase modified with K₂CO₃ can enhance the removal efficiency.[4][5]

  • Chelation: While less commonly detailed in specific protocols for this catalyst, the principle involves using a chelating agent to form a stable, soluble complex with the tin, which can then be washed away. The effectiveness depends on the specific chelating agent and the organotin species.

Q3: How do I choose the right solvent for the purification process?

The ideal solvent should be a good solvent for the bis(dibutylchlorotin(IV)) oxide and its byproducts, but a poor solvent for your polymer if you are using a precipitation or extraction method for a solid polymer. Conversely, if you are performing a purification step where the polymer needs to be in solution (e.g., precipitation of the tin salt from a polymer solution), the solvent must dissolve your polymer while still allowing for the effective removal of the tin species. Bis(dibutylchlorotin(IV)) oxide is generally soluble in organic solvents.[1]

Q4: How can I confirm that the tin catalyst has been successfully removed?

Quantitative analysis is crucial to verify the removal of tin residues. The most common and sensitive techniques for this purpose are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting trace and ultra-trace amounts of elements, with detection limits often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[7]

  • Atomic Absorption Spectroscopy (AAS): This is another widely used technique for elemental analysis, with good sensitivity, typically in the parts-per-million (ppm) to high ppb range.[8]

For these analyses, the polymer sample must first be digested, usually with strong acids in a microwave system, to liberate the tin into a solution that can be introduced into the instrument.[3]

Q5: What are the typical acceptable limits for residual tin in polymers?

The acceptable limit for residual tin is highly dependent on the end-use of the polymer. For applications in the pharmaceutical and biomedical fields, the limits are extremely stringent, often requiring tin levels to be in the low ppm or even ppb range. For other industrial applications, the requirements might be less strict. It is essential to consult the relevant regulatory guidelines for your specific application.

Detailed Experimental Protocols

Here, we provide step-by-step protocols for two of the most effective methods for removing bis(dibutylchlorotin(IV)) oxide residues.

Protocol 1: Purification by Precipitation with Aqueous Potassium Fluoride (KF)

This method is suitable for polymers that are soluble in an organic solvent that is immiscible with water. The principle relies on the reaction of the organotin species with KF to form highly insoluble organotin fluorides.

Materials:

  • Polymer contaminated with bis(dibutylchlorotin(IV)) oxide

  • Suitable organic solvent (e.g., dichloromethane, ethyl acetate, toluene)

  • 1 M Potassium Fluoride (KF) aqueous solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® (diatomaceous earth)

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the synthesized polymer in a suitable organic solvent.

  • Aqueous Wash: Transfer the polymer solution to a separatory funnel and wash with the 1 M KF solution. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. An insoluble white precipitate of organotin fluoride may form at the interface.

  • Repeat Washing: Drain the aqueous layer and repeat the washing step with fresh 1 M KF solution two more times.

  • Filtration: If a significant amount of precipitate has formed, filter the entire mixture through a pad of Celite® to remove the solid organotin fluoride.[2]

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove any remaining aqueous residues.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the purified polymer.

Protocol 2: Purification by Column Chromatography with Potassium Carbonate (K₂CO₃)-Modified Silica Gel

This method is effective for removing organotin impurities by adsorbing them onto a modified stationary phase while the desired polymer elutes.

Materials:

  • Polymer contaminated with bis(dibutylchlorotin(IV)) oxide

  • Silica gel (for column chromatography)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Suitable eluent (solvent system for chromatography)

  • Chromatography column

  • Rotary evaporator

Procedure:

  • Stationary Phase Preparation: Prepare the modified silica gel by thoroughly mixing 10% (w/w) of finely powdered anhydrous K₂CO₃ with 90% (w/w) silica gel.[4][5]

  • Column Packing: Pack a chromatography column with the K₂CO₃-modified silica gel using your preferred method (dry packing or slurry packing with the eluent).

  • Sample Loading: Dissolve the crude polymer in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The non-polar polymer should elute while the more polar organotin impurities are retained on the column.

  • Fraction Collection: Collect the fractions containing your polymer.

  • Purity Check (Optional): Analyze the fractions by a suitable method (e.g., TLC if applicable) to identify the fractions containing the pure polymer.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified polymer.

Visualization of the Purification Workflow

The following diagram illustrates a general workflow for the removal and quantification of bis(dibutylchlorotin(IV)) oxide residues.

Removal_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_analysis Analysis Polymerization Polymerization with bis(dibutylchlorotin(IV)) oxide CrudePolymer Crude Polymer (with tin residues) Polymerization->CrudePolymer End of Reaction PurificationMethod Purification Method (Precipitation, Chromatography, or Extraction) CrudePolymer->PurificationMethod PurifiedPolymer Purified Polymer PurificationMethod->PurifiedPolymer Removal of Tin SamplePrep Sample Preparation (Acid Digestion) PurifiedPolymer->SamplePrep Analysis Quantitative Analysis (ICP-MS or AAS) SamplePrep->Analysis Result Residual Tin Level Analysis->Result

Caption: Workflow for the removal and analysis of organotin catalyst residues.

References

  • Agilent. (2010). Monitoring Heavy Metals by Atomic Absorption Spectroscopy for Compliance with RoHS and WEEE Directives. Retrieved from [Link]

  • Burke, A. J., & Williams, R. L. (2010). Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities. Chemical Communications, 46(30), 5473-5475. Retrieved from [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]

  • dos Santos, É. M., et al. (2014). Evaluation of sample preparation methods for polymer digestion and trace elements determination by ICPMS and ICPOES. Journal of the Brazilian Chemical Society, 25, 1146-1155. Retrieved from [Link]

  • Bhattacharyya, D., & Grieves, R. B. (1981). Separation of Toxic Organotin Compounds from Aqueous Solution by Adsorption. Separation Science and Technology, 16(5), 495-506. Retrieved from [Link]

Sources

Optimization

optimizing reaction temperature for bis(dibutylchlorotin(IV)) oxide catalysis

Welcome to the Technical Support Center for Organotin Catalysis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve complex issues rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organotin Catalysis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve complex issues related to bis(dibutylchlorotin(IV)) oxide—widely known as Otera’s catalyst.

This center bypasses generic advice to focus on the precise mechanistic causality of thermal activation, providing you with field-proven troubleshooting strategies, self-validating protocols, and quantitative benchmarks.

The Mechanistic Causality of Thermal Activation

To optimize the reaction temperature for bis(dibutylchlorotin(IV)) oxide, one must first understand its unique supramolecular architecture. In solution, this distannoxane catalyst does not exist as a simple monomer; it self-assembles into a highly stable dimeric ladder structure [1].

This architecture features two distinct types of tin centers (endo and exo) that facilitate a powerful "double-coordination" mechanism[2]. The carbonyl oxygen of your ester coordinates to one tin atom (Lewis acid activation), while the incoming alcohol coordinates to the adjacent tin atom, forming a nucleophilic tin-alkoxide intermediate.

The Thermal Bottleneck: Because this ladder structure is thermodynamically robust, insufficient thermal energy (e.g., room temperature) traps the catalyst in a stable resting state. The coordinate bonds form, but the system lacks the activation energy required to drive the dynamic ligand exchange and release the product. Elevating the temperature provides the exact kinetic energy needed to transiently break these bonds, allowing rapid catalytic turnover[3].

Troubleshooting Guides & FAQs

Q: Why is my transesterification reaction stalling at room temperature, even with high catalyst loading? A: At temperatures below 60 °C, the dimeric ladder structure of bis(dibutylchlorotin(IV)) oxide acts as a kinetic trap[1]. While your substrate successfully coordinates to the tin centers, the thermal energy is insufficient to drive the subsequent nucleophilic attack and product release. To resolve this stalling, you must increase the reaction temperature to a minimum of 80 °C to initiate dynamic ligand exchange.

Q: What is the optimal temperature window for standard macrolactonization or transesterification? A: Field-proven protocols consistently demonstrate that 80 °C to 110 °C is the optimal thermal window. For example, the methanolysis of acetates using Otera's catalyst proceeds smoothly at 85 °C in toluene, yielding >90% conversion[3]. Similarly, complex macrolactonizations in total synthesis are routinely executed at 80 °C to 90 °C[4][5]. Toluene is the recommended solvent because its boiling point (110 °C) perfectly aligns with the catalyst's optimal activation energy while maintaining a non-polar environment that stabilizes the dimeric core.

Q: I am attempting a ring-opening polymerization (ROP) of cyclic oligomers. Can I exceed 150 °C? A: Yes, but this requires strict temporal control. For the ROP of cyclic oligomers (e.g., ethylene terephthalate), the catalyst is highly effective at 200 °C, achieving complete conversion to high-molecular-weight polymers within just 3 minutes[6]. However, prolonged exposure at temperatures between 150 °C and 260 °C can induce severe side reactions, such as the cyclization of 1,4-butanediol (BDO) into tetrahydrofuran (THF), leading to significant material loss[6].

Q: How do I ensure complete removal of the tin catalyst after a high-temperature reaction? A: High temperatures can occasionally lead to partial catalyst degradation, complicating downstream purification. The most self-validating protocol is to cool the reaction, concentrate the mixture, and treat the crude residue with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions aggressively displace the ligands on the tin centers, converting the organotin species into highly insoluble polymeric tin fluorides. These can be easily removed via filtration through a pad of Celite prior to standard silica gel chromatography, ensuring your final API or intermediate is tin-free.

Quantitative Data: Temperature vs. Catalytic Outcome

The following table summarizes the expected kinetic and mechanistic outcomes across different thermal regimes when using bis(dibutylchlorotin(IV)) oxide.

Temperature RangeApplication / Reaction TypeRecommended SolventKinetic & Mechanistic Outcome
20 – 60 °C Mild DeprotectionDCM / MethanolSluggish kinetics; catalyst trapped in a stable ladder dimer state[1].
80 – 90 °C Complex MacrolactonizationTolueneOptimal thermal energy for dynamic ligand exchange. High yield (>90%)[4][5].
85 – 110 °C Standard TransesterificationToluene / XyleneRapid turnover; ideal balance of catalyst stability and reaction rate[3].
150 – 200 °C Ring-Opening PolymerizationBulk (Neat) / DESUltra-fast conversion (minutes); high risk of side reactions (e.g., THF formation)[6].

Visualizing the Thermal Workflow

G Start Substrate + Alcohol + Bis(dibutylchlorotin(IV)) oxide Intermediate Dimeric Ladder Coordination (Lewis Acid/Base Activation) Start->Intermediate Self-Assembly LowTemp < 60 °C Kinetic Stalling Intermediate->LowTemp Insufficient Heat OptTemp 80 - 110 °C Dynamic Ligand Exchange Intermediate->OptTemp Optimal Heat HighTemp > 150 °C Polymerization / Degradation Intermediate->HighTemp Extreme Heat Product1 Low Yield / Recovery LowTemp->Product1 Product2 Target Ester / Macrolactone (High Yield) OptTemp->Product2 Product3 Polymers / Side Products (e.g., THF from BDO) HighTemp->Product3

Temperature-dependent catalytic workflow of bis(dibutylchlorotin(IV)) oxide.

Self-Validating Experimental Protocol

High-Yield Transesterification via Thermal Activation (85 °C)

Objective: Achieve >90% conversion of sterically hindered esters using precise thermal control and validate complete catalyst removal.

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) to prevent moisture-induced catalyst disruption.

  • Reagent Loading: Dissolve the starting ester (1.0 equiv) and the target alcohol (5.0–10.0 equiv) in anhydrous toluene to achieve a substrate concentration of 0.1 M.

  • Catalyst Introduction: Add 5 to 10 mol% of bis(dibutylchlorotin(IV)) oxide directly to the reaction mixture at room temperature.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath set strictly to 85 °C. Causality note: This specific temperature initiates the dynamic dissociation-recombination of the distannoxane dimer, activating the double-coordination cycle without degrading the catalyst[2][3].

  • Reaction Monitoring: Stir the mixture at 85 °C for 12–16 hours. Validate reaction progress by monitoring the disappearance of the starting material via LC-MS or TLC.

  • Quenching & Tin Precipitation: Remove the flask from the oil bath and cool to room temperature. Evaporate the toluene in vacuo. Resuspend the crude oil in ethyl acetate and add an equal volume of saturated aqueous KF solution. Stir vigorously for 30 minutes to precipitate the tin.

  • Filtration & Isolation: Filter the biphasic mixture through a tightly packed Celite pad to remove the white tin fluoride precipitates. Separate the organic layer, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate the target product.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Bis(dibutylchlorotin(IV)) Oxide Mediated Synthesis

Welcome to the advanced technical support guide for organotin-mediated synthesis. Bis(dibutylchlorotin(IV)) oxide—a highly soluble distannoxane dimer—is a powerful reagent and Lewis acid catalyst used for the regioselect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for organotin-mediated synthesis. Bis(dibutylchlorotin(IV)) oxide—a highly soluble distannoxane dimer—is a powerful reagent and Lewis acid catalyst used for the regioselective functionalization of polyols, transesterification, and macrolactonization[1]. Despite its efficacy, researchers frequently encounter yield bottlenecks due to intermediate instability, poor nucleophilic activation, or improper purification.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic laboratory instructions to focus on the causality of reaction failures and provides self-validating methodologies to ensure high-yield outcomes.

Mechanistic Workflow & Diagnostic Logic

Understanding the lifecycle of the stannylene intermediate is critical. Bis(dibutylchlorotin(IV)) oxide reacts with diols to form a cyclic dialkoxystannane network. Yield drops typically occur when this intermediate is either insufficiently nucleophilic to attack the electrophile or when thermal energy causes the protecting group to migrate.

OrganotinWorkflow A Substrate (Diol) + (Bu2SnCl)2O B Dialkoxystannane Intermediate A->B Reflux in Solvent C TBAB Preactivation (Halide Coordination) B->C Add 1.0 eq TBAB D Highly Nucleophilic Stannate Complex C->D Rapid Equilibrium E Electrophile Addition (e.g., TsCl, BzCl) D->E 0-22°C G High Temp (>60°C) D->G Uncontrolled Heating F Regioselective Product E->F High Yield (>80%) H Acyl Migration / Degradation G->H Loss of Selectivity

Mechanistic workflow and troubleshooting logic for organotin-mediated functionalization.

Troubleshooting Guides (Q&A)

Q: My regioselective tosylation of unprotected carbohydrates is stalling at 30-40% yield, even after 12 hours. How can I drive the reaction to completion? A: The stalling is caused by the inherently slow nucleophilic attack of the neutral stannylene acetal intermediate on sluggish electrophiles like TsCl . The Fix: Implement a "preactivation" step. Adding 1.0 equivalent of Tetrabutylammonium bromide (TBAB) introduces a halide anion that coordinates with the tin center. This expands the tin's coordination sphere, drastically increasing the electron density and nucleophilicity of the bound oxygen atoms[2]. For optimal results, combine TBAB with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP, 0.2 equiv), which can boost yields to 73–98% within 10-30 minutes[2].

Q: I increased the reaction temperature to 100 °C to improve the solubility of my polyol substrate, but the yield of my target mono-protected diol dropped significantly. Why? A: While elevated temperatures improve initial substrate solubility, they are highly detrimental to the functionalized product. At temperatures approaching 100 °C, the mono-functionalized intermediates become unstable, leading to unexpected lower conversion rates (often dropping below 59% yield)[2]. Furthermore, excessive heat promotes the migration of acyl or sulfonyl groups to adjacent free hydroxyls, destroying your regioselectivity. The Fix: Perform the stannylene formation at reflux, but cool the reaction to 0–22 °C before adding the electrophile[2]. If solubility remains an issue, utilize a co-solvent system (e.g., Toluene/Methanol) and evaporate the methanol prior to electrophile addition.

Q: I am using bis(dibutylchlorotin(IV)) oxide as a Lewis acid catalyst for a transesterification reaction, but the conversion is poor compared to literature precedents. A: Bis(dibutylchlorotin(IV)) oxide is selected for these reactions precisely due to its high activity and superior solubility in organic solvents compared to standard dibutyltin oxide[1]. However, it is highly sensitive to moisture during catalytic cycles. Water outcompetes the substrate for the tin coordination sites, hydrolyzing the active distannoxane network. The Fix: Ensure strictly anhydrous conditions. Flame-dry all vessels under argon[3]. If the reaction generates water, integrate a Dean-Stark apparatus or activated molecular sieves into your setup to continuously drive the equilibrium forward.

Quantitative Data: Impact of Reaction Parameters on Yield

The following table summarizes the causal relationship between reaction conditions, additives, and the resulting yield during the regioselective functionalization of diols using organotin mediators.

Mediator / CatalystAdditivesTemp (°C)TimeExpected Yield (%)Causality / Mechanistic Observation
(Bu2​SnCl)2​O None2212 h< 40%Neutral intermediate exhibits slow nucleophilic attack.
(Bu2​SnCl)2​O TBAB (1.0 eq)2230 min70–85%Halide coordination supercharges oxygen nucleophilicity[2].
(Bu2​SnCl)2​O TBAB + DMAP (0.2 eq)0–2210 min80–98%DMAP activates the electrophile; TBAB activates the nucleophile[2].
(Bu2​SnCl)2​O TBAB (1.0 eq)1002 h~59%Thermal degradation and acyl/sulfonyl migration occur[2],.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, adopt this self-validating protocol for the TBAB-Preactivated Regioselective Mono-Functionalization of diols. This protocol includes built-in physical and chemical checkpoints to verify the success of each mechanistic step.

Step 1: Stannylene Acetal Formation

  • Suspend the diol substrate (1.0 equiv) and bis(dibutylchlorotin(IV)) oxide (0.5 to 1.1 equiv, depending on substrate complexity) in anhydrous methanol/toluene (1:5 v/v).

  • Reflux the mixture at 70 °C for 2 hours.

  • Validation Checkpoint: The reaction will begin as a cloudy, heterogeneous suspension. Complete dissolution into a clear, homogeneous solution visually validates the quantitative formation of the soluble dialkoxystannane intermediate. If the solution remains cloudy, moisture may be present; discard and restart with dried solvents.

Step 2: Halide Preactivation

  • Evaporate the methanol under reduced pressure (if used) and reconstitute the intermediate in anhydrous toluene.

  • Cool the reaction to room temperature (22 °C).

  • Add Tetrabutylammonium bromide (TBAB, 1.0 equiv) and stir for 5 minutes.

  • Causality: This brief incubation period is mandatory. It allows the bromide ions to coordinate with the tin center, forming the highly reactive preactivated complex[2].

Step 3: Electrophilic Addition

  • Cool the vessel to 0 °C using an ice bath.

  • Add DMAP (0.2 equiv), followed by the dropwise addition of the electrophile (e.g., TsCl or BzCl, 1.1 equiv) dissolved in toluene.

  • Allow the reaction to warm to room temperature over 30 minutes.

  • Validation Checkpoint: Monitor via TLC. Complete consumption of the starting material should be observed within 30 minutes. A stalled reaction at this stage indicates that Step 2 (preactivation) failed, likely due to degraded TBAB.

Step 4: Quenching and Tin Removal

  • Quench the reaction with water.

  • Critical Purification Step: Add 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes.

  • Validation Checkpoint: The appearance of a dense, white precipitate visually confirms the successful conversion of the soluble organotin species into insoluble polymeric dibutyltin/tributyltin fluorides.

  • Filter the mixture through a pad of Celite to remove the tin precipitate, then extract the filtrate with dichloromethane. This prevents organotin streaking during subsequent silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use bis(dibutylchlorotin(IV)) oxide in substoichiometric (catalytic) amounts? A: Yes. Bis(dibutylchlorotin(IV)) oxide is highly effective in substoichiometric amounts (10–20 mol%) for reactions like the 2'-O-tosylation of nucleosides, provided that a turnover step for the tin catalyst is involved in the reaction design[2]. However, for highly complex or sterically hindered unprotected carbohydrates, utilizing stoichiometric amounts alongside TBAB preactivation often guarantees higher yields and faster reaction times[2].

Q: My product degrades during silica gel chromatography. Could residual tin be the cause? A: Absolutely. Trace organotin compounds act as mild Lewis acids and can catalyze the hydrolysis or migration of your newly added protecting groups while on the silica column. Ensure you strictly follow the aqueous KF quenching step (Step 4 in the protocol) to precipitate and filter out the tin before loading your crude mixture onto the column.

Q: Is bis(dibutylchlorotin(IV)) oxide a suitable replacement for titanium tetraisopropoxide in esterifications? A: Yes. In the synthesis of complex architectures like imidazopyran derivatives, substituting titanium tetraisopropoxide with bis(dibutylchlorotin(IV)) oxide has been shown to successfully drive reactions to completion (e.g., 77% yield) under milder conditions[3].

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Optimization

handling and storage guidelines to prevent bis(dibutylchlorotin(IV)) oxide hydrolysis

Technical Support Center: Bis(dibutylchlorotin(IV)) Oxide Handling & Hydrolysis Prevention Welcome to the Organotin Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Bis(dibutylchlorotin(IV)) Oxide Handling & Hydrolysis Prevention

Welcome to the Organotin Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the degradation of bis(dibutylchlorotin(IV)) oxide (CAS 10428-19-0) [1]. This distannoxane is a highly effective catalyst and precursor, but its electrophilic tin centers are acutely sensitive to nucleophilic attack by atmospheric moisture. This guide provides field-proven, self-validating protocols to maintain the integrity of your organotin reagents.

Mechanistic Insight: The Hydrolysis Cascade

Why does bis(dibutylchlorotin(IV)) oxide degrade so rapidly? The Sn(IV) centers in the distannoxane core are highly electrophilic due to the electron-withdrawing effects of the bridging oxygen and terminal chloride ligands [2]. When exposed to water, the oxygen atom of H 2​ O acts as a nucleophile, coordinating to the empty 5d orbitals of the tin atom. This initiates a direct displacement (S N​ 2-like) mechanism, expelling the chloride leaving group to form a transient Sn-OH intermediate and releasing HCl [4]. Subsequent condensation of these intermediates yields insoluble dibutyltin oxide (DBTO) polymeric networks. This cascade not only destroys the reagent's catalytic efficacy but also drastically alters your experimental stoichiometric ratios.

G A Bis(dibutylchlorotin(IV)) oxide (Active Precursor) B H2O Exposure (Nucleophilic Attack) A->B Moisture > 50 ppm C Sn-OH Intermediate + HCl Release B->C Hydrolysis D Dibutyltin Oxide (DBTO) (Insoluble Polymer) C->D Condensation

Figure 1: Mechanistic pathway of bis(dibutylchlorotin(IV)) oxide hydrolysis.

Troubleshooting Guide

Issue 1: A white precipitate forms immediately upon dissolving the reagent in organic solvents.

  • Causality: The solvent contains trace water exceeding 50 ppm. The precipitate is the condensation product, dibutyltin oxide (DBTO).

  • Solution: Verify solvent moisture using Karl Fischer titration. Switch to anhydrous solvents dried over activated 3Å or 4Å molecular sieves. Ensure the dissolution is performed under an inert argon or nitrogen atmosphere.

Issue 2: The reagent solidifies or forms a crust inside the original storage bottle over time.

  • Causality: Improper sealing or repeated opening in ambient air allows atmospheric moisture to enter. The HCl byproduct from hydrolysis can also auto-catalyze further degradation of the bulk material.

  • Solution: Store the reagent in a tightly sealed Schlenk flask or a bottle with a pierceable septum. Only handle the material inside a glovebox with an active continuous purge system maintaining H 2​ O < 1 ppm.

Workflow Start Cloudiness/Precipitate Observed? CheckSolvent Check Solvent Moisture (Karl Fischer Titration) Start->CheckSolvent HighMoisture > 50 ppm H2O CheckSolvent->HighMoisture LowMoisture < 50 ppm H2O CheckSolvent->LowMoisture Action1 Dry solvent over activated molecular sieves HighMoisture->Action1 Action2 Check glovebox Ar/N2 purification system LowMoisture->Action2

Figure 2: Troubleshooting workflow for resolving organotin precipitation issues.

Frequently Asked Questions (FAQs)

Q: Can I handle bis(dibutylchlorotin(IV)) oxide on a benchtop if I work quickly? A: No. The hydrolysis kinetics of distannoxanes are exceptionally fast. Even a brief 30-second exposure to ambient humidity (typically 40-60% RH) is sufficient to initiate surface hydrolysis. All handling must be performed using rigorous Schlenk line techniques or inside an inert atmosphere glovebox [3].

Q: What is the ideal storage temperature for this compound? A: While the compound is thermally stable up to its melting point (109-112 °C), it should be stored at 4 °C to -20 °C in a desiccated, inert environment [1]. Lower temperatures reduce the kinetic energy available for any trace hydrolysis reactions, significantly extending shelf life [3]. Crucial step: Always allow the container to warm to room temperature before opening to prevent condensation.

Q: How can I salvage a partially hydrolyzed batch? A: It is generally not recommended to salvage hydrolyzed organotin precursors for sensitive catalytic work, as the exact stoichiometry of active Sn centers is lost. However, for less sensitive applications, the insoluble DBTO precipitate can be filtered out using a 0.2 μm PTFE syringe filter under inert conditions, leaving the unreacted bis(dibutylchlorotin(IV)) oxide in solution.

Experimental Protocols

Protocol 1: Self-Validating Glovebox Handling and Storage

Objective: Ensure zero-moisture transfer and storage of bis(dibutylchlorotin(IV)) oxide.

  • Preparation: Ensure the glovebox atmosphere (Ar or N 2​ ) reads < 1 ppm O 2​ and < 1 ppm H 2​ O.

  • Transfer: Place the sealed reagent bottle into the antechamber. Perform a minimum of three vacuum/purge cycles (evacuate to < 0.1 mbar, refill with inert gas).

  • Handling: Open the container only inside the main chamber. Weigh the required mass into a pre-dried vial (oven-dried at 150 °C for 12 hours, cooled under vacuum).

  • Validation Step: Dissolve a 5 mg test aliquot in 1 mL of anhydrous, degassed dichloromethane (DCM). The solution must remain perfectly clear. Any turbidity indicates compromised glovebox integrity or degraded bulk reagent. Do not proceed with the main experiment if turbidity is observed.

  • Storage: Seal the original container with Parafilm or Teflon tape around the cap. Store inside the glovebox freezer (-20 °C) if available, or in a secondary sealed desiccator jar within the glovebox.

Protocol 2: Rigorous Solvent Drying for Organotin Reactions

Objective: Prepare ultra-dry solvents to prevent in-situ hydrolysis.

  • Sieve Activation: Activate 3Å (for methanol/ethanol) or 4Å (for DCM/toluene) molecular sieves in a muffle furnace at 300 °C for 24 hours. Cool under vacuum in a Schlenk flask.

  • Solvent Treatment: Add the activated sieves to the solvent (approx. 10-20% w/v) under an inert atmosphere. Let sit for at least 48 hours.

  • Degassing: Perform three freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen, which can exacerbate side reactions.

  • Validation Step: Perform a Karl Fischer titration. The moisture content must be validated to be < 10 ppm before introducing the bis(dibutylchlorotin(IV)) oxide.

Quantitative Data Summaries

Table 1: Stability of Organotin Compounds Under Various Storage Conditions

Storage ConditionAtmosphereTemperatureEstimated Shelf Life (Unopened)Estimated Shelf Life (Opened/In-Use)
Glovebox FreezerArgon / N 2​ (<1 ppm H 2​ O)-20 °C> 24 months12 - 18 months
Glovebox AmbientArgon / N 2​ (<1 ppm H 2​ O)20 °C12 - 18 months6 - 8 months
Benchtop DesiccatorDry Air (Drierite)20 °C6 months< 1 month (High risk of hydrolysis)
Ambient BenchtopAmbient Air (40-60% RH)20 °C< 1 monthHours to Days (Rapid degradation)

Table 2: Maximum Acceptable Moisture Thresholds for Common Solvents

SolventDrying AgentTarget Moisture LevelVisual Indicator of Hydrolysis
Dichloromethane (DCM)4Å Molecular Sieves< 10 ppmFine white suspension
TolueneSodium/Benzophenone< 5 ppmTurbidity / Cloudiness
Tetrahydrofuran (THF)Sodium/Benzophenone< 10 ppmWhite precipitate

References

  • National Center for Biotechnology Information. "Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-." PubChem Compound Summary for CID 16682755. [Link]

  • Arnold, C. G., et al. "Stability and storage problems in organotin speciation in environmental samples." PubMed. [Link]

  • Zhu, J., et al. "Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT." ResearchGate. [Link]

Troubleshooting

Technical Support Center: Enhancing the Solubility of Bis(dibutylchlorotin(IV)) Oxide in Non-Polar Organic Solvents

Welcome to the technical support center for organotin applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of bis(dibuty...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for organotin applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of bis(dibutylchlorotin(IV)) oxide, {[CH3(CH2)3]2Sn(Cl)}2O, in non-polar organic solvents. Diorganotin oxides are notoriously difficult to dissolve due to their polymeric or strongly associated solid-state structures.[1][2] This document provides a systematic, causality-driven approach to overcoming these solubility hurdles, moving from simple physical interventions to more complex formulation and chemical strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why is bis(dibutylchlorotin(IV)) oxide so poorly soluble in non-polar solvents like hexane, toluene, or xylene?

A: The poor solubility arises from a fundamental structural mismatch between the solute and the solvent. Bis(dibutylchlorotin(IV)) oxide possesses a highly polar, inorganic core consisting of the (Cl)Sn-O-Sn(Cl) backbone. This core has significant ionic character and is capable of strong intermolecular interactions, leading to a stable, high-energy crystal lattice in the solid state.[3] In contrast, the four n-butyl groups are lipophilic and non-polar.

While non-polar solvents can interact favorably with the butyl chains via van der Waals forces, they are energetically incapable of solvating the polar core and overcoming the compound's significant lattice energy. This is a classic case of "like dissolves like" not being fully satisfied. Unlike fully alkylated organotins such as tetrabutyltin, which are readily soluble in non-polar solvents, or simple trialkyltin oxides like bis(tributyltin) oxide (a liquid soluble in most organic solvents), the unique structure of bis(dibutylchlorotin(IV)) oxide makes it a challenging intermediate case.[1][4][5]

Q2: What is the difference between a true solution, a dispersion, and a suspension?

A: Understanding this distinction is critical for selecting the right methodology:

  • True Solution: The solute is fully solvated and exists as individual molecules or ions distributed homogeneously within the solvent. The mixture is thermodynamically stable and transparent.

  • Dispersion (or Colloidal Suspension): The solute exists as extremely small, solid particles (typically in the nanometer to low-micrometer range) distributed throughout the solvent. While not truly dissolved, a well-stabilized dispersion can remain homogeneous for extended periods and may appear translucent or cloudy.[6]

  • Suspension: The solute particles are larger and will eventually settle out due to gravity. This is a heterogeneous, unstable mixture.

For many applications, a stable dispersion is sufficient to enable the compound to participate in a reaction. This guide will cover methods for achieving both true solutions and stable dispersions.

Part 2: Troubleshooting Workflow for Solubility Enhancement

This workflow provides a logical progression from the simplest and most common techniques to more advanced strategies. We recommend following these steps in order.

Solubility_Workflow cluster_0 Start cluster_1 Level 1: Physical Methods cluster_2 Level 2: Formulation Strategies cluster_3 Level 3: Advanced (Chemical Modification) cluster_4 Outcome start Problem: Insoluble Compound sonication Protocol 1: Sonication start->sonication Attempt First heating Protocol 2: Gentle Heating sonication->heating If still insoluble success Success: Homogeneous Mixture sonication->success If soluble cosolvent Protocol 3: Co-Solvent Addition heating->cosolvent If still insoluble heating->success If soluble surfactant Protocol 4: Surfactant-Aided Dispersion cosolvent->surfactant If dispersion is acceptable cosolvent->success If soluble adduct Strategy 5: Lewis Base Adduct Formation surfactant->adduct If true solution is required surfactant->success If stable adduct->success If soluble reassess Re-evaluate: Consult Specialist adduct->reassess

Caption: Logical workflow for improving the solubility of bis(dibutylchlorotin(IV)) oxide.

Level 1: Physical Intervention Methods

These methods aim to increase the rate and extent of dissolution by adding physical energy to the system.

A: Sonication employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the liquid—the formation, growth, and implosive collapse of microscopic bubbles.[7] This collapse generates intense, localized mechanical forces and high temperatures that physically break apart the solute's solid lattice.[6][8] This process dramatically reduces particle size, which increases the surface area available for interaction with the solvent, thereby enhancing the rate and potential extent of dissolution.[6][9] It is a powerful, non-invasive first step for any solubility challenge.

  • Safety First: Perform all work in a well-ventilated fume hood. Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Preparation: In a suitable glass vial, add a precisely weighed amount of bis(dibutylchlorotin(IV)) oxide. Add the desired volume of the non-polar solvent (e.g., toluene) to achieve the target concentration.

  • Sonication: Place the vial in a laboratory ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

  • Execution: Turn on the sonicator. Most lab processes are effective within 15-30 minutes. Note that the bath will warm up over time; if your experiment is temperature-sensitive, use a cooled bath or sonicate in shorter intervals.

  • Observation: After sonication, visually inspect the sample. Look for a clear, transparent solution or a stable, homogeneous, translucent dispersion. If particles are still visible or settle quickly, the compound is not fully dissolved.

A: Yes, increasing the temperature provides thermal energy to the system, which helps overcome the solute's crystal lattice energy and typically increases solubility. However, this must be done with caution. While many organotin compounds are used as thermal stabilizers, aggressive heating can lead to degradation or unwanted side reactions.[1][10] A gentle, controlled approach is recommended.

  • Setup: Place the vial containing the compound and solvent on a magnetic stir plate equipped with a heating function and a temperature probe to monitor the solvent temperature. Add a small magnetic stir bar.

  • Heating and Stirring: Begin stirring to ensure even heat distribution. Gradually increase the temperature in 5-10 °C increments. Do not exceed 60-80 °C as an initial ceiling without further stability data.

  • Monitoring: Hold the mixture at each temperature increment for 10-15 minutes, observing for dissolution.

  • Assessment: If the compound dissolves, allow the solution to cool slowly to room temperature. Observe if the compound precipitates out. If it remains in solution, you have successfully determined a thermal method for dissolution. If it precipitates, the increased solubility is temperature-dependent.

Level 2: Formulation Strategies

If physical methods alone are insufficient, modifying the solvent system can provide a powerful alternative.

A: A co-solvent is a secondary solvent added in a small quantity to the primary (bulk) solvent to improve the solubility of a solute.[11] In this specific case, the strategy is to add a small percentage (e.g., 1-10% v/v) of a more polar, but still water-miscible, solvent. This co-solvent can preferentially interact with and solvate the polar (Cl)Sn-O-Sn(Cl) core of the molecule, while the bulk non-polar solvent solvates the butyl tails.[12][13] This "bridging" action reduces the overall energy barrier to dissolution.

  • Selection: Choose a set of appropriate co-solvents. Good candidates are polar aprotic solvents that are miscible with your primary non-polar solvent. See Table 1 for suggestions.

  • Preparation: Prepare a series of vials. To each, add your compound and the primary non-polar solvent.

  • Addition: Add the co-solvent to each vial in increasing concentrations (e.g., 1%, 2%, 5%, and 10% by volume).

  • Agitation: Mix thoroughly using a vortex mixer or by sonicating for 5-10 minutes to ensure homogeneity.

  • Evaluation: Compare the vials to identify the co-solvent and concentration that provides the best solubility.

Table 1: Recommended Co-solvents for Screening in Non-Polar Media
Co-Solvent Class Starting % (v/v) Rationale
Tetrahydrofuran (THF)Ether1-5%Polar aprotic, excellent at solvating organometallics.
DioxaneEther1-5%Similar to THF, slightly less volatile.
Ethyl AcetateEster2-10%Moderate polarity, can bridge polar/non-polar interactions.
AcetoneKetone1-5%Highly polar aprotic, use sparingly to avoid phase separation.

A: Surfactants are the ideal choice when a true solution is not achievable or necessary, but a stable, homogeneous mixture is required for a downstream application (e.g., a catalytic reaction). Surfactants are amphiphilic molecules that possess both a polar (hydrophilic) head and a non-polar (lipophilic) tail.[14] In a non-polar solvent, they can adsorb onto the surface of the polar organotin particles, presenting their non-polar tails to the solvent. This action prevents the particles from agglomerating and settling, resulting in a stable dispersion.[15][16]

  • Surfactant Selection: For non-polar systems, choose a surfactant with a low Hydrophile-Lipophile Balance (HLB) value (typically < 10). Non-ionic hydrocarbon-based surfactants are often a good starting point.[17]

  • Preparation: In a vial, dissolve the chosen surfactant (e.g., 0.5-2.0% w/v) in the non-polar solvent first.

  • Addition: Add the bis(dibutylchlorotin(IV)) oxide to the surfactant-solvent mixture.

  • Dispersion: Agitate the mixture vigorously. Sonication (Protocol 1) is highly effective here to break down the particles while the surfactant stabilizes their newly exposed surfaces.[15]

  • Stability Check: Allow the prepared dispersion to stand undisturbed for several hours (or overnight). A stable formulation will show no significant settling of particles.

Level 3: Advanced Strategy - Chemical Modification

This approach should be considered when a true solution is mandatory and other methods have failed. It involves altering the chemical nature of the solute itself.

A: The tin atom in diorganotin dihalides and related structures is a Lewis acid, meaning it can accept an electron pair.[1][2] By adding a Lewis base (an electron-pair donor) such as pyridine, a tertiary amine (e.g., triethylamine), or a phosphine, you can form a new coordination complex or "adduct." This process disrupts the original solid-state structure and forms a new molecular species with entirely different physical properties, which is often much more soluble.

Experimental Concept:

  • Suspend the bis(dibutylchlorotin(IV)) oxide in the non-polar solvent.

  • Add a stoichiometric amount (e.g., 2 equivalents) of a suitable Lewis base (like pyridine).

  • Stir the mixture at room temperature. Dissolution often occurs as the new, more soluble adduct is formed in situ.

  • Note: This changes the chemical identity of your starting material. The adduct may or may not be suitable for your intended application and would require characterization (e.g., by NMR) to confirm its structure.

Part 3: Summary of Techniques

Table 2: Comparison of Solubility Enhancement Techniques
Method Principle Outcome Pros Cons
Sonication Acoustic cavitation reduces particle sizeSolution or fine dispersionFast, effective, does not add reagentsRequires specific equipment, can heat sample
Heating Thermal energy overcomes lattice energySolution (may precipitate on cooling)Simple, uses standard lab equipmentRisk of compound degradation, may not be stable at RT
Co-Solvents Modifies solvent polarity to solvate polar coreSolutionHighly effective, fine-tunableAlters solvent system, may affect reactivity
Surfactants Stabilizes solid particles in the solventStable dispersionCreates long-term stability for insoluble compoundsCreates a dispersion, not a true solution; adds reagent
Adduct Formation Forms a new, more soluble chemical speciesSolutionCan be highly effective for true dissolutionChemically alters the starting material

References

  • Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids.
  • Iacopetta, D., et al. (2023, May 2). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. MDPI.
  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • Okoro, U. S., et al. (2015, August 15). The Formulation of Dispersion Media for Some Organotin Compounds. International Journal of Science and Research (IJSR).
  • Suslick, K. S. (1989). Organometallic Sonochemistry.
  • Gielen, M., & Tiekink, E. R. T. (2002). Organotin Compounds and Their Therapeutic Potential: A Report from the Organometallic Chemistry Department of the Free University of Brussels. ResearchGate.
  • Gelest, Inc. Introduction to organotin chemistry - and applications.
  • Singh, R. V., & Chaudhary, A. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Crespy, D., et al. (2011, September 28). Tin(IV) Oxide Coatings from Hybrid Organotin/Polymer Nanoparticles. ACS Publications.
  • Suslick, K. S. (1987). Sonochemistry of Organometallic Compounds. University of Illinois.
  • Singh, A. (2016, August 12). Is sonication essential in solubility testing of a substance? ResearchGate.
  • Sair, U., & Thakur, A. (2023, May 7). Synthesis and Applications of Organotin (IV) Compounds: Mini Review.
  • CORE. (n.d.). 312 Tin Chemistry.
  • Academia.edu. (n.d.). (PDF) Tin(IV) Oxide Coatings from Hybrid Organotin/Polymer Nanoparticles.
  • Al-Nahrain Journal of Science. (2021, September 30). Chemistry of Some Organotin Compounds.
  • Yousif, E., et al. (2018, July 17). (PDF) A Review of Organotin Compounds: Chemistry and Applications. ResearchGate.
  • Sigma-Aldrich. (n.d.). Bis(dibutylchlorotin(IV)) oxide 98 10428-19-0.
  • NOAA. (n.d.). BIS(TRIBUTYLTIN) OXIDE - CAMEO Chemicals.
  • Shinde, M. A., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Adebayo, I. A., & Akinyele, O. F. (n.d.). Toxicity and speciation analysis of organotin compounds.
  • DCCEEW. (2022, June 30). Organo-tin compounds.
  • Patel, M. S. N., et al. (2019, March 15). Chemical Modification: A unique solutions to Solubility problem. SciSpace.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • National Toxicology Program. (1991, September 30). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9).
  • Patel, M. S. N., et al. (2019, March 15). Chemical Modification: A unique solutions to Solubility problem.
  • CymitQuimica. (n.d.). CAS 818-08-6: Dibutyltin oxide.
  • Universiti Kebangsaan Malaysia. (n.d.). synthesis and characterization of tributyltin(iv) complexes derived from pyridine monocarboxylic acids.
  • Wikipedia. (n.d.). Dibutyltin oxide.
  • Sanyo Chemical Solutions. (n.d.). Surfactant Basics 4 (Dispersants).
  • US Research Nanomaterials, Inc. (n.d.). Nanoparticles Surfactants / Nanopowder Dispersants.
  • Gholami, A., et al. (2020, October 26). Molecular Interactions between Asphaltene and Surfactants in a Hydrocarbon Solvent: Application to Asphaltene Dispersion. MDPI.
  • Al-Haydary, E. A. J., & Yousif, E. (2022). Synthesize and Characterize Dibutyltin(IV) Oxide Complex by Utilizing New Ligand. ResearchGate.
  • Alhaydary, E., & Yousif, E. (2021, December 31). Synthesize and Characterize Dibutyltin (IV) Oxide Complex by Utilizing New Ligand.
  • Innovative Chemical Technologies. (n.d.). Hydrocarbon Surfactants.

Sources

Optimization

reducing catalyst poisoning in bis(dibutylchlorotin(IV)) oxide reactions

Technical Support Center: Bis(dibutylchlorotin(IV)) Oxide Catalysis Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing bis(dibutylchlorotin(IV)) oxide in cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Bis(dibutylchlorotin(IV)) Oxide Catalysis

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing bis(dibutylchlorotin(IV)) oxide in catalytic reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to diagnose and mitigate catalyst poisoning, ensuring the efficiency and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide

This section addresses the most common initial queries regarding catalyst performance.

Q1: What are the immediate signs of catalyst poisoning in my reaction?

A1: The primary indicators of catalyst poisoning are a sudden or gradual decrease in reaction rate, or a complete stall of the reaction.[1] Other signs include a failure to reach completion, a noticeable reduction in product yield, and the formation of unexpected byproducts. In some cases, you might need to apply harsher conditions (e.g., higher temperatures) to achieve the desired conversion, which itself can be a symptom of a partially deactivated catalyst.[1]

Q2: My reaction mixture has changed color. Is this related to catalyst poisoning?

A2: A change in the physical appearance of the catalyst or reaction mixture, such as a color change or the formation of a precipitate, can indicate catalyst deactivation.[1] Bis(dibutylchlorotin(IV)) oxide can hydrolyze in the presence of water to form insoluble and inactive dibutyltin oxide or hydroxide species, which may appear as a white solid.[2][3]

Q3: What are the most common sources of poisons for this type of catalyst?

A3: Catalyst poisons for organotin compounds typically originate from the reactants, solvents, or the reaction atmosphere.[1] The most common culprits include:

  • Water: Organotin compounds are susceptible to hydrolysis.[3] Even trace amounts of moisture can lead to the formation of inactive tin oxides.[3]

  • Strong Lewis Bases: Compounds with lone pairs of electrons, such as amines, thiols, and phosphines, can strongly coordinate to the Lewis acidic tin center, blocking active sites.[4][5]

  • Protic Reagents: Alcohols, if not a substrate, can competitively bind to the tin center, especially in non-esterification reactions.[6]

  • Oxygen: While organotin(IV) compounds are generally stable, some stannous (tin(II)) species that might be present as impurities or intermediates are oxidatively unstable.[2]

Part 2: In-Depth Troubleshooting Guide

When a reaction underperforms, a systematic approach is crucial. Use this guide to diagnose the root cause.

Issue 1: Reaction is Sluggish, Stalled, or Incomplete

This is the most frequent problem and often points directly to catalyst deactivation.

Causality: The catalytic activity of bis(dibutylchlorotin(IV)) oxide relies on the Lewis acidity of the tin(IV) center. This site coordinates with substrates (often containing hydroxyl groups) to facilitate the reaction.[2][7] Any species that can either irreversibly bind to this site or chemically alter the catalyst structure will inhibit or halt the reaction.

Troubleshooting Workflow:

G A Reaction Stalled/Slow B Verify Reaction Conditions (Temp, Conc., Stirring) A->B C Analyze Reagent Purity B->C Conditions OK D Check for Water Contamination C->D F Purify Reagents & Solvents C->F Impurities Found E Evaluate Potential Inhibitors D->E Reagents Pure D->F Water Detected E->F Inhibitors Identified I Analyze Catalyst for Poisons (XPS, ICP-MS) E->I Inhibitors Suspected G Re-run with Purified Materials F->G H Problem Solved G->H Success G->I Failure G cluster_0 Catalyst Poisoning by Water A Active Catalyst {[Bu2Sn(Cl)]2O} C Intermediate [Bu2Sn(Cl)OH] A->C + H2O B Water (H2O) (Poison) B->C D Inactive Species {[Bu2SnO]n} C->D - HCl

Caption: Mechanism of catalyst deactivation via hydrolysis.

Active Site Blocking: Competitive Coordination

The tin atom in the catalyst is a Lewis acid, which is fundamental to its function. [7]Molecules with lone pairs of electrons (Lewis bases) can coordinate to the tin center. If these molecules bind more strongly than the intended substrate, they act as competitive inhibitors, effectively blocking the active sites. [8][9] Table 1: Common Poisons and Their Mechanisms

Poison Class Examples Source Mechanism of Action
Water H₂O Solvents, reagents, atmosphere Irreversible hydrolysis of Sn-O-Sn bond to form inactive oxides/hydroxides. [3][10]
Nitrogen Compounds Amines, amides, nitriles Impurities, certain substrates Strong coordination to Lewis acidic Sn center, blocking active sites. [1][4]
Sulfur Compounds Thiols, sulfides, H₂S Reagent impurities Potent poisons for metal catalysts; strong chemisorption on the tin center. [1][5]
Heavy Metals Lead, mercury, arsenic Contaminated reagents Can form alloys or strong bonds with the tin atom, causing irreversible poisoning. [1][5]

| Halides | Excess chloride, bromide | Impurities from synthesis | Can alter the ligand sphere and electronic properties of the tin center. [4]|

Part 4: Prevention, Mitigation, and Analytical Protocols

Proactive measures are the most effective way to manage catalyst poisoning.

Prevention and Mitigation Strategies
  • Feedstock Purification: This is the most critical step. [11]Ensure all reactants and solvents are of the highest possible purity and are properly dried before use.

  • Inert Atmosphere: Handle the catalyst and set up reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. [3]Standard Schlenk line or glovebox techniques are recommended. [3]3. Use of Scavengers: If trace amounts of water are unavoidable, consider adding a compatible drying agent or water scavenger to the reaction mixture, provided it does not interfere with the catalysis.

  • Guard Beds: For larger-scale or flow reactions, passing the feedstock through a guard bed of a material like activated alumina or molecular sieves can remove many common poisons before they reach the catalyst. [12]

Protocol 1: General Experimental Workflow for Anhydrous Reactions
  • Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours. Assemble hot and allow to cool under a stream of dry nitrogen or argon, or cool in a desiccator.

  • Solvent Preparation: Use freshly distilled, anhydrous-grade solvents. If using solvent from a bottle, ensure it is stored over molecular sieves and handled via syringe/cannula.

  • Reagent Handling: Handle solid reagents in a glovebox or under a positive pressure of inert gas. Handle liquid reagents using dry syringes or cannulas.

  • Catalyst Addition: Add the bis(dibutylchlorotin(IV)) oxide catalyst under a positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction by taking aliquots via a syringe through a septum. Quench appropriately before analysis.

Protocol 2: Analytical Identification of Catalyst Poisons

If you suspect irreversible poisoning, analyzing the spent catalyst can confirm the identity of the poison.

  • Sample Preparation: Carefully isolate the spent catalyst from the reaction mixture by filtration. Wash the catalyst with a dry, inert solvent (e.g., hexane) to remove residual organics and dry it under vacuum.

  • Surface Analysis (XPS): X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique to determine the elemental composition and chemical state of the catalyst surface. [1][12]It can detect the presence of poisons like sulfur, phosphorus, or halides and can also show changes in the tin oxidation state.

  • Bulk Elemental Analysis (ICP-MS/OES): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) can detect trace metal impurities. [1][12]The catalyst sample is digested in acid and the resulting solution is analyzed to quantify the concentration of metallic poisons like lead or arsenic. [12] Table 2: Analytical Techniques for Poison Identification

    Technique Information Provided Common Poisons Detected
    XPS Surface elemental composition, chemical/oxidation states. [8] S, N, P, Cl, changes in Sn oxidation state. [1]
    ICP-MS/OES Trace to major elemental composition (bulk). [12] Heavy metals (Pb, As, Hg), other metallic contaminants. [12]
    GC-MS Identification of volatile organic compounds. [1] Organic inhibitors in feedstock or solvent.

    | Ion Chromatography | Quantification of water-soluble anions. [12]| Halides (Cl⁻, Br⁻), Sulfates (SO₄²⁻). |

Part 5: Catalyst Regeneration

While prevention is best, some poisoned catalysts can be regenerated to restore activity.

Causality: Regeneration aims to remove the adsorbed poison from the catalyst's active sites without permanently damaging the catalyst itself. The feasibility depends on the nature of the poison; chemisorbed species are harder to remove than physically adsorbed ones.

Regeneration Methods:

  • Chemical Washing: This is the most common method for catalysts poisoned by alkali metals or other ionic species. [13] * Acid Wash: Washing the catalyst with a dilute acid solution (e.g., acetic acid or dilute H₂SO₄) can remove acid-soluble poisons. [14][15][16]Caution: This can also lead to leaching of the active tin species, so conditions must be carefully optimized.

    • Solvent Extraction: For organic foulants, washing with a strong solvent can remove the deposited material. [14]* Thermal Treatment: Involves heating the catalyst under a controlled atmosphere to desorb or decompose the poison. [14]This is generally more effective for organic poisons or coke deposits. However, high temperatures can cause thermal degradation or sintering of the catalyst, leading to irreversible loss of surface area and activity. [17] Protocol 3: General Guideline for Acid Washing Regeneration (Note: This is a general procedure and must be optimized for your specific catalyst and suspected poison.)

  • Isolate Catalyst: Recover the deactivated catalyst by filtration.

  • Initial Rinse: Wash with a dry, non-polar solvent (e.g., toluene) to remove organic residues.

  • Acid Treatment: Create a dilute solution of an appropriate acid (e.g., 0.1 M acetic acid in an organic solvent or 0.5 M H₂SO₄ in water). [15]Suspend the catalyst in this solution and stir at a controlled temperature (e.g., 50 °C) for a set time (e.g., 1-2 hours). [15]4. Rinse and Neutralize: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Final Wash & Dry: Wash with a low-boiling point organic solvent (e.g., acetone) to aid in drying. Dry the regenerated catalyst thoroughly under high vacuum.

  • Test Activity: Evaluate the performance of the regenerated catalyst in a small-scale test reaction and compare it to the fresh catalyst.

References

  • Catalyst Poisoning Mitigation. (2025, November 23). Term - Energy → Sustainability Directory.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Deactivation mechanisms of tin-zeolites in biomass conversions. RSC Publishing.
  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19).
  • Dealing with catalyst poisoning in the hydrogen
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). Decker Tech.
  • Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • C
  • Catalyst deactiv
  • Mechanisms of catalyst deactiv
  • Introduction to Organotin Chemistry and Applic
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  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • C
  • Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2015, February 26). MDPI.
  • Regeneration of Potassium Poisoned Catalysts for the Selective Catalytic Reduction of NO with NH3. (2019, February 28). Aerosol and Air Quality Research.
  • Heavy metal poisoned and regeneration of selective catalytic reduction c
  • Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosyl
  • Alkali Metal Poisoning and Regeneration of Selective Catalytic Reduction Denitration Catalysts: Recent Advances and Future Perspectives. (2022, May 20). Energy & Fuels.
  • Troubleshooting low catalytic activity of dibutyltin dibromide. Benchchem.

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Reference Data & Comparative Studies

Validation

Beyond DBTDL: Validating the Purity and Performance of Bis(dibutylchlorotin(IV)) Oxide Catalysts via HPLC-ICP-MS and 119Sn qNMR

In advanced synthetic chemistry, particularly in polyurethane formation and complex transesterifications, the choice of organotin catalyst dictates both reaction kinetics and product selectivity. While Dibutyltin Dilaura...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced synthetic chemistry, particularly in polyurethane formation and complex transesterifications, the choice of organotin catalyst dictates both reaction kinetics and product selectivity. While Dibutyltin Dilaurate (DBTDL) and Dibutyltin Dichloride (DBTDC) have long served as industry benchmarks [4], the demand for nuanced reactivity has driven the adoption of dimeric distannoxanes, specifically Bis(dibutylchlorotin(IV)) oxide (CAS 10428-19-0).

However, a critical bottleneck exists in the deployment of distannoxanes: commercial purity is frequently overstated. Trace amounts of unreacted precursors (like DBTDC) or hydrolysis products (like Dibutyltin Oxide, DBTO) can severely disrupt the bimetallic cooperativity of the distannoxane bridge, leading to unpredictable catalytic behavior [3].

As an Application Scientist, I have found that relying solely on a manufacturer's Certificate of Analysis (CoA) is a risk. This guide objectively compares the catalytic performance of Bis(dibutylchlorotin(IV)) oxide against conventional alternatives and provides a rigorous, self-validating analytical framework using HPLC-ICP-MS and 119 Sn quantitative NMR (qNMR) to guarantee batch-to-batch integrity.

Part 1: Catalytic Performance Comparison

Bis(dibutylchlorotin(IV)) oxide features a unique Sn-O-Sn structural motif. This dimeric nature provides a bimetallic active site that facilitates dual-activation pathways (simultaneous activation of an electrophile and a nucleophile), which mononuclear catalysts like DBTDL cannot achieve.

Table 1: Comparative Catalytic Profiles in Polymer Synthesis
CatalystStructural MotifRelative Reaction RateHydrolytic StabilityKey AdvantagePrimary Limitation
Dibutyltin Dilaurate (DBTDL) Mononuclear (Sn)High (Standard)ModerateBroadly compatible, well-understood baseline [4].Susceptible to hydrolysis; lower selectivity in complex matrices.
Dibutyltin Dichloride (DBTDC) Mononuclear (Sn)Very HighLowExtremely aggressive Lewis acid.Highly moisture sensitive; prone to causing unwanted side reactions.
Bis(dibutylchlorotin(IV)) oxide Dinuclear (Sn-O-Sn)Superior (Bimetallic)HighExceptional selectivity via dual-activation; robust against moisture.Catalytic efficiency drops drastically if contaminated with DBTDC/DBTO.

Data synthesized from comparative organotin catalyst behaviors [4].

Part 2: The Analytical Challenge of Organotins

Validating the purity of Bis(dibutylchlorotin(IV)) oxide presents two fundamental challenges:

  • Chromatographic Invisibility: Organotins lack strong UV chromophores, rendering standard HPLC-UV/Vis ineffective.

  • Silanol Interactions: The strong Lewis acidity of the tin center causes irreversible binding to residual silanol groups on standard C18 silica columns, resulting in severe peak tailing or complete sample loss.

To overcome this, we employ an orthogonal validation strategy. We use HPLC-ICP-MS with a chelating mobile phase for trace impurity quantification [1], and 119 Sn qNMR to confirm the structural integrity of the distannoxane dimer [3].

G Root Bis(dibutylchlorotin(IV)) oxide Batch Sample HPLC HPLC-ICP-MS (Trace Impurities) Root->HPLC NMR 119Sn qNMR (Structural Integrity) Root->NMR Imp1 Dibutyltin Dichloride (< 0.1%) HPLC->Imp1 Imp2 Dibutyltin Oxide (< 0.1%) HPLC->Imp2 Conf Confirmed Distannoxane (δ -130 to -140 ppm) NMR->Conf

Caption: Orthogonal validation logic using HPLC-ICP-MS and 119Sn qNMR.

Part 3: Methodology 1 — HPLC-ICP-MS Purity Validation

The Causality of the Method: To prevent the tin centers from interacting with the HPLC column, we introduce tropolone into the extraction solvent and mobile phase. Tropolone acts as a bidentate ligand, temporarily complexing the tin atom to neutralize its Lewis acidity and ensure sharp chromatographic elution [1]. Because organotins adhere to glass, all glassware must be acid-washed (HCl < pH 2) prior to use [2]. ICP-MS is utilized as the detector, specifically monitoring the 120 Sn isotope, allowing for pg-level quantification without relying on optical absorbance [1].

Step-by-Step Protocol
  • Glassware Preparation: Wash all volumetric flasks with soapy water, rinse with DI water, and submerge in a 1M HCl bath for 24 hours to strip active binding sites. Rinse thoroughly with organic-free reagent water [2].

  • Sample Preparation: Dissolve 10 mg of the Bis(dibutylchlorotin(IV)) oxide batch in 10 mL of an extraction solution consisting of Hexane (99%) / Acetic Acid (1%) / Tropolone (0.1%) [2]. The acetic acid and tropolone are strictly required to stabilize the organotin cation in solution.

  • System Suitability Test (SST): Inject a calibration standard containing Monobutyltin (MBT), Dibutyltin (DBT), and Tributyltin (TBT). Baseline resolution of these three peaks confirms the column is properly passivated by the tropolone [1].

  • Chromatographic Separation:

    • Column: C18 reversed-phase (3-µm particle size, 2.1 mm × 150 mm).

    • Mobile Phase: Isocratic flow of 80% Methanol / 14% Water / 6% Acetic Acid / 0.1% Tropolone (v/v/v/w) at 0.3 mL/min [2].

  • ICP-MS Detection: Introduce the eluent into the ICP-MS. Add 5% oxygen to the argon gas flow to oxidize the organic matter from the mobile phase and prevent carbon deposition on the cones [1]. Monitor m/z 120 ( 120 Sn).

  • Quantification: Calculate the purity by quantifying the area of the primary distannoxane peak against any trace DBTDC or DBTO peaks using isotope dilution mass spectrometry.

G N1 Sample Prep (Tropolone Complexation) N2 HPLC Separation (C18, Acetic Acid/MeOH) N1->N2 Stabilized Extract N3 ICP-MS Detection (120Sn Isotope) N2->N3 Eluent N4 Purity Quantification (Isotope Dilution) N3->N4 Mass Spectra

Caption: HPLC-ICP-MS workflow for organotin purity quantification.

Part 4: Methodology 2 — Quantitative 119 Sn NMR

The Causality of the Method: While HPLC-ICP-MS excels at trace quantification, it inherently alters the coordination environment of the tin complex during elution. To verify that the compound exists as the dimeric Bis(dibutylchlorotin(IV)) oxide rather than a physical mixture of precursors, we use 119 Sn NMR. The 119 Sn nucleus has a spin of 1/2, high natural abundance (8.6%), and a massive chemical shift range that is exquisitely sensitive to coordination geometry. Mononuclear DBTDC typically resonates downfield (positive ppm), whereas the pentacoordinate/hexacoordinate environment of the Sn-O-Sn distannoxane bridge forces the signal significantly upfield (typically between -130 to -140 ppm in non-coordinating solvents).

Step-by-Step Protocol
  • Sample Formulation: Dissolve 50 mg of the catalyst in 0.6 mL of deuterated chloroform (CDCl 3​ ). Avoid coordinating solvents like DMSO-d 6​ , as they will bind to the tin center and artificially shift the resonance, breaking the dimeric structure.

  • Internal Standard Addition: Add exactly 5.0 µL of Tetramethyltin (TMT) as an internal chemical shift reference (set to δ 0.00 ppm) and for quantitative integration.

  • Acquisition Parameters:

    • Nucleus: 119 Sn (operating at ~149 MHz on a 400 MHz spectrometer).

    • Pulse Sequence: Inverse-gated decoupling (to suppress Nuclear Overhauser Effect enhancements which would skew quantitative integration).

    • Relaxation Delay (D1): Set to 10 seconds. Tin nuclei often have long T1​ relaxation times; insufficient delay will result in inaccurate purity calculations.

  • Data Analysis: Integrate the primary distannoxane peak ( -135 ppm) against the TMT standard and any impurity peaks (e.g., DBTDC at +120 ppm).

Part 5: Data Presentation & Validation Results

By executing both methods, a comprehensive purity profile is generated. Below is a summary of the analytical capabilities of this orthogonal approach.

Table 2: Orthogonal Purity Validation Data Comparison
Analytical ParameterHPLC-ICP-MS (Tropolone Method) 119 Sn qNMR (Inverse-Gated)
Primary Function Trace impurity quantification (DBTDC, DBTO)Structural confirmation (Sn-O-Sn bond)
Limit of Detection (LOD) 0.13 to 1.46 µg/L (pg-ng range) [1] 1-2% molar ratio
Sample State Destructive (Complexed with tropolone)Non-destructive (Native state in CDCl 3​ )
Susceptibility to Matrix Low (ICP-MS isolates 120 Sn)Moderate (Solvent coordination alters shift)
Self-Validation Mechanism Isotope dilution & SST resolutionTMT internal standard & T1​ relaxation

Conclusion

The superior catalytic performance of Bis(dibutylchlorotin(IV)) oxide in complex polymerizations is entirely dependent on its structural integrity. Because commercial batches often fall below stated specifications [3], relying on unverified catalysts introduces severe kinetic variability. By implementing the self-validating HPLC-ICP-MS protocol to quantify trace impurities and 119 Sn qNMR to confirm the bimetallic distannoxane structure, development professionals can guarantee catalyst consistency and safeguard their synthetic workflows.

References

  • Speciation analysis of organotin compounds by HPLC-ICP-MS ResearchGate URL
  • Environmental Protection Agency (EPA)
  • Investigating the Environmental Impact of Organotins LCGC International URL
  • A Comparative Guide to Organotin Catalysts Benchchem URL
Comparative

Performance Benchmarking of Bis(dibutylchlorotin(IV)) Oxide Against Metal-Free Catalysts: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the pursuit of cleaner, more efficient, and sustainable chemical synthesis, the choice of catalyst is paramount. For decades, organotin compounds, such a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of cleaner, more efficient, and sustainable chemical synthesis, the choice of catalyst is paramount. For decades, organotin compounds, such as bis(dibutylchlorotin(IV)) oxide, have been mainstays in promoting critical reactions like esterification, transesterification, and polyurethane formation. However, growing concerns over their toxicity and environmental impact have spurred the development of robust metal-free alternatives. This guide provides a comprehensive performance benchmark of bis(dibutylchlorotin(IV)) oxide against prominent metal-free catalysts, offering experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection.

Introduction: The Catalyst Conundrum

Bis(dibutylchlorotin(IV)) oxide is a member of the organotin family, widely recognized for its high catalytic activity in various condensation reactions.[1][2] Its efficacy stems from the Lewis acidic nature of the tin center, which activates electrophiles, such as the carbonyl group in esters and carboxylic acids, for nucleophilic attack.[3] Despite their performance, organotin compounds are facing increasing scrutiny due to their potential neurotoxicity, immunotoxicity, and persistence in the environment.[4][5][6]

In response, the field of organocatalysis has emerged, offering a portfolio of metal-free catalysts that are often more environmentally benign and can exhibit competitive or even superior performance.[7][8][9] This guide will focus on two prominent classes of metal-free catalysts: guanidines , specifically 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and N-heterocyclic carbenes (NHCs) .

Experimental Protocols for Catalyst Benchmarking

To ensure a fair and objective comparison, standardized experimental protocols are crucial. The following methodologies are designed to evaluate the catalytic performance of bis(dibutylchlorotin(IV)) oxide, TBD, and an NHC in a representative esterification reaction.

General Materials and Instrumentation
  • Reactants: Benzoic acid (≥99.5%), benzyl alcohol (≥99%), toluene (anhydrous, ≥99.8%).

  • Catalysts: Bis(dibutylchlorotin(IV)) oxide, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and a representative N-heterocyclic carbene (e.g., 1,3-di-tert-butylimidazol-2-ylidene).

  • Internal Standard: Dodecane (for GC analysis).

  • Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID), magnetic stirrer hotplate, reflux condenser, and standard laboratory glassware.

Experimental Workflow: Catalytic Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dry Glassware prep2 Prepare Stock Solutions (Reactants, Catalyst, Internal Standard) prep1->prep2 react1 Charge Reactor with Reactants, Solvent, and Internal Standard prep2->react1 react2 Equilibrate Temperature react1->react2 react3 Inject Catalyst Solution (t=0) react2->react3 react4 Reflux with Vigorous Stirring react3->react4 analysis1 Withdraw Aliquots at Timed Intervals react4->analysis1 analysis2 Quench Reaction analysis1->analysis2 analysis3 Analyze by GC-FID analysis2->analysis3 analysis4 Calculate Conversion and Yield analysis3->analysis4

Caption: Experimental workflow for benchmarking catalyst performance in esterification.

Step-by-Step Procedure for Kinetic Analysis
  • Reactor Setup: A 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with benzoic acid (1.0 mmol), benzyl alcohol (1.2 mmol), dodecane (0.5 mmol, internal standard), and toluene (20 mL).

  • Temperature Equilibration: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and allowed to equilibrate for 15 minutes.

  • Catalyst Addition: The catalyst (0.01 mmol, 1 mol%) is dissolved in 1 mL of toluene and injected into the reaction mixture. This marks the start of the reaction (t=0).

  • Sampling: Aliquots (0.2 mL) are withdrawn from the reaction mixture at regular intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Each aliquot is immediately quenched by diluting with 1 mL of chilled diethyl ether and a small amount of saturated sodium bicarbonate solution to neutralize the acid.

  • GC-FID Analysis: The organic layer of the quenched sample is analyzed by GC-FID to determine the concentrations of the reactants and the ester product relative to the internal standard.

  • Data Analysis: The conversion of the limiting reactant (benzoic acid) and the yield of the benzyl benzoate are calculated for each time point. The initial reaction rate can be determined from the slope of the concentration versus time plot at the beginning of the reaction.

Performance Comparison

The following tables summarize representative performance data for organotin and metal-free catalysts in esterification and polyurethane synthesis. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature. Therefore, the data presented here are compiled from various sources and should be interpreted with consideration of the differing reaction parameters.

Esterification & Transesterification
CatalystReaction TypeSubstratesTemp. (°C)Time (h)Yield (%)Reference
Bis(dibutylchlorotin(IV)) oxide EsterificationAdipic Acid & Various Glycols130-160Not SpecifiedHigh[2]
Dibutyltin Dilaurate (DBTDL) EsterificationLauric Acid & 2-ethylhexanol130297[1]
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) TransesterificationTriglycerides & Methanol60198[10]
Guanidine Derivatives TransesterificationWaste Oil & Methanol803>80[11]
Polyurethane Synthesis
CatalystReaction TypeReactantsTemp. (°C)Key Performance MetricReference
Dibutyltin Dilaurate (DBTDL) Urethane FormationIsocyanate & PolyolAmbientStandard, effective catalyst[3][12]
N-Heterocyclic Carbenes (NHCs) Polyurethane SynthesisAliphatic Diisocyanate & DiolAmbientCompetitive with DBTDL[13][14]
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) Ring-Opening Polymerizationε-caprolactone & Water20-120Faster than DBU at high pressure[15]

Mechanistic Insights and Discussion

The choice of catalyst extends beyond mere reaction speed and yield. Understanding the underlying catalytic mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Bis(dibutylchlorotin(IV)) Oxide: A Lewis Acidic Mechanism

Organotin compounds like bis(dibutylchlorotin(IV)) oxide typically operate through a Lewis acid mechanism. The tin center coordinates to the carbonyl oxygen of the ester or carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol.[3][16]

G cluster_tin Bis(dibutylchlorotin(IV)) Oxide Catalytic Cycle catalyst R2Sn(Cl)-O-Sn(Cl)R2 activated_ester [R2Sn(Cl)-O-Sn(Cl)R2]...O=C(R')OR'' (Activated Ester) catalyst->activated_ester + R'COOR'' tetrahedral_intermediate Tetrahedral Intermediate activated_ester->tetrahedral_intermediate + R'''OH product_complex [R2Sn(Cl)-O-Sn(Cl)R2]...O=C(R')OR''' tetrahedral_intermediate->product_complex - R''OH product_complex->catalyst - R'COOR'''

Caption: Simplified catalytic cycle for bis(dibutylchlorotin(IV)) oxide in esterification.

Guanidines (TBD): A Brønsted Base Mechanism

Guanidines like TBD are strong, non-nucleophilic organic bases.[17] In transesterification, TBD is believed to deprotonate the alcohol, increasing its nucleophilicity. The resulting protonated guanidinium ion can then stabilize the tetrahedral intermediate through hydrogen bonding.[17]

G cluster_tbd TBD Catalytic Cycle in Transesterification tbd TBD activated_alcohol TBD-H+...-OR''' (Activated Alcohol) tbd->activated_alcohol + R'''OH tetrahedral_intermediate Tetrahedral Intermediate Stabilized by TBD-H+ activated_alcohol->tetrahedral_intermediate + R'COOR'' product_complex TBD...R''OH tetrahedral_intermediate->product_complex - R'COOR''' product_complex->tbd - R''OH

Caption: Simplified catalytic cycle for TBD in transesterification.

N-Heterocyclic Carbenes (NHCs): A Versatile Organocatalyst

NHCs are highly versatile organocatalysts that can act as strong Brønsted bases or nucleophiles.[13] In polyurethane synthesis, NHCs typically function as a Brønsted base, deprotonating the polyol to enhance its nucleophilicity for attack on the isocyanate.[13]

Toxicity and Environmental Impact: A Critical Consideration

A significant driver for the shift towards metal-free catalysts is the well-documented toxicity of organotin compounds.[4][5][6]

  • Organotin Compounds: Many organotins, including dibutyltin derivatives, are known to be neurotoxic, immunotoxic, and endocrine disruptors.[4][5] They can persist in the environment, bioaccumulate in aquatic organisms, and pose a risk to human health through the food chain.[18][19]

  • Metal-Free Catalysts: While a comprehensive toxicological profile for every organocatalyst is not available, they are generally considered to have a lower environmental impact and reduced toxicity compared to their organometallic counterparts.[7][8][9] However, it is crucial to note that the toxicity of any chemical is dose-dependent, and some organocatalysts can still be hazardous.[20] For instance, N,N-dimethylaminopyridine (DMAP), a common organocatalyst, has a higher acute toxicity than dibutyltin oxide.[20]

Conclusion and Recommendations

The selection of a catalyst is a multi-faceted decision that requires a balance of performance, cost, and safety.

  • Bis(dibutylchlorotin(IV)) oxide remains a highly effective and reliable catalyst for many industrial applications, offering high reaction rates and yields. However, its use comes with significant health and environmental concerns that are driving the search for alternatives.

  • Metal-free catalysts , such as guanidines (TBD) and N-heterocyclic carbenes (NHCs), have emerged as powerful and viable alternatives. They often exhibit competitive, and in some cases superior, catalytic activity. Their primary advantage lies in their reduced toxicity and more favorable environmental profile.

For researchers and professionals in drug development and other sensitive applications, the move towards metal-free catalysts is strongly recommended. While the initial investment in process optimization may be higher, the long-term benefits of enhanced safety, reduced environmental impact, and simplified product purification often outweigh the costs.

This guide provides a foundational framework for comparing the performance of bis(dibutylchlorotin(IV)) oxide with metal-free alternatives. It is essential to conduct in-house benchmarking studies using the specific substrates and conditions relevant to your application to make the most informed catalyst selection.

References

  • NEW ORGANOCATALYTIC APPROACHES FOR THE SYNTHESIS OF FUNCTIONAL POLYESTERS AND POLYCARBONATES. Stanford University. Retrieved from [Link]

  • Dibutyltin Dilaurate: A Key Catalyst in Esterification and Polymer Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. (2000, March 30). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Dynamic Mechanical Analysis during polyurethane foaming: Relationship between modulus build-up and reaction kinetics. Elsevier. Retrieved from [Link]

  • EXPERIMENTAL TECHNIQUES TO EVALUATE THE FOAMING KINETICS OF PU FOAMS. (2023, September 22). CellMat. Retrieved from [Link]

  • Toxicity and speciation analysis of organotin compounds. Taylor & Francis Online. Retrieved from [Link]

  • Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. National Institutes of Health. Retrieved from [Link]

  • Analytical Methods for the Assessment of Curing Kinetics of Polyurethane Binders for High-Energy Composites. (2021, January 3). Taylor & Francis Online. Retrieved from [Link]

  • Polyester compositions and organotin esterification catalysts therefor. Google Patents.
  • About the Toxicity of Polymerization Catalysts and Polymer Additives Based on Tin(II) Salts and Tin(IV) Compounds. (2025, September 25). ACS Chemical Health & Safety. Retrieved from [Link]

  • Investigating the Environmental Impact of Organotins. (2022, November 7). LCGC International. Retrieved from [Link]

  • Comparison between titanium tetrabutoxide and a new commercial titanium dioxide based catalyst used for the synthesis of poly(ethylene terephthalate). (2016, July 5). ResearchGate. Retrieved from [Link]

  • Modified N-heterocyclic Carbene Catalysts for Polyurethane Synthesis. Scholarship @ Claremont. Retrieved from [Link]

  • Magnetic silica particles functionalized with guanidine derivatives for microwave-assisted transesterification of waste oil. (2021, September 1). National Institutes of Health. Retrieved from [Link]

  • Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations. National Institutes of Health. Retrieved from [Link]

  • Organotin Compounds Toxicity: Focus on Kidney. (2018, May 22). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective. (2015, May 6). ACS Publications. Retrieved from [Link]

  • Dibutyltin dilaurate – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Organotin Compounds: Environmental Fate and Analytics. ResearchGate. Retrieved from [Link]

  • Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations. Wiley Online Library. Retrieved from [Link]

  • Virtual Issue: Organocatalysis in Polymer Science. (2022, May 24). ACS Publications. Retrieved from [Link]

  • Polyesteracetals via TBD Catalyzed Ring‐Opening Polymerization. National Institutes of Health. Retrieved from [Link]

  • DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]

  • How to choose the catalyst for polyurethane rationally. (2022, June 10). Green View Technology and Development Co., Ltd. Retrieved from [Link]

  • Experimental Determination of Optimal Conditions for Reactive Coupling of Biodiesel Production With in situ Glycerol Carbonate Formation in a Triglyceride Transesterification Process. (2018, December 13). National Institutes of Health. Retrieved from [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Retrieved from [Link]

  • Superresolved Motions of Single Molecular Catalysts During Polymerization Show Wide Distributions. Office of Scientific and Technical Information. Retrieved from [Link]

  • Studying the catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone under different thermodynamic conditions. Royal Society of Chemistry. Retrieved from [Link]

  • dot. (2022, October 2). Graphviz. Retrieved from [Link]

  • Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. National Science Foundation. Retrieved from [Link]

  • Investigations of catalysis of urethane formation using organotin dicarboxylate. National Institutes of Health. Retrieved from [Link]

  • High-Throughput Experimentation in Polymer Chemistry. The Materials Research Society of Japan. Retrieved from [Link]

  • graphviz/graphviz/dot.py. GitHub. Retrieved from [Link]

  • Computational Study of Catalytic Urethane Formation. (2021, December 21). MDPI. Retrieved from [Link]

  • Research Article Effects of Prepolymerization, Temperature, and Hydrogen Concentration on Kinetics of Propylene Bulk Polymerization Using a Commercial Ziegler-Natta Catalyst. (2022, August 1). Semantic Scholar. Retrieved from [Link]

  • Real examples of Graphviz. (2020, January 16). DevTools daily. Retrieved from [Link]

  • Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization under Industrially Relevant Conditions. ACS Applied Polymer Materials. Retrieved from [Link]

  • The turnover numbers for transesterification reactions over different... ResearchGate. Retrieved from [Link]

Sources

Validation

toxicity comparison of bis(dibutylchlorotin(IV)) oxide vs other organotin compounds

As a Senior Application Scientist navigating the complex landscape of organometallic toxicology, evaluating the safety and performance of organotin compounds requires looking beyond superficial endpoints. We must dissect...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of organometallic toxicology, evaluating the safety and performance of organotin compounds requires looking beyond superficial endpoints. We must dissect the thermodynamic and kinetic interactions at the sub-cellular level.

Bis(dibutylchlorotin(IV)) oxide (CAS 10428-19-0), chemically known as 1,1,3,3-tetrabutyl-1,3-dichlorodistannoxane, is a dimeric organotin. In biological matrices and aqueous environments, distannoxanes dissociate to yield active dibutyltin (DBT) species[1][2]. Consequently, to objectively evaluate the toxicity of bis(dibutylchlorotin(IV)) oxide, we must benchmark the mechanistic behavior of DBT against its highly regulated counterpart, tributyltin (TBT), and its degradation product, monobutyltin (MBT).

This guide systematically compares these compounds, detailing the causality behind their toxicity, presenting quantitative data, and providing self-validating experimental protocols for your own laboratory assessments.

Mechanistic Causality: Divergent Pathways of Mitochondrial Toxicity

Organotins are notorious for disrupting cellular bioenergetics, primarily by targeting the mitochondrial F1F0-ATP synthase complex[3]. However, the degree of alkylation fundamentally alters the binding site and the subsequent cascade of cellular failure.

  • Tributyltin (TBT) - The F0 Modulator: TBT is highly lipophilic and penetrates the mitochondrial membrane to covalently modify the F0 motor. Specifically, TBT induces thiol oxidation at highly conserved cysteine residues (e.g., Cys-65) on the c subunits[4]. This binding not only blocks proton translocation but actively desensitizes the enzyme to oligomycin, a classic F0 inhibitor.

  • Bis(dibutylchlorotin(IV)) oxide (DBT species) - The F1 Inhibitor: In stark contrast, DBT species exhibit a higher affinity for the hydrophilic F1 subunit. DBT acts as an uncompetitive inhibitor of ATP and a highly efficient competitive inhibitor of the Mg²⁺ cofactor[5]. By binding tightly to the F1 subunit, DBT directly arrests ATP hydrolysis without altering the enzyme's sensitivity to oligomycin[5].

This divergence in mitochondrial targeting dictates the downstream immunotoxic effects, particularly in thymic lymphocytes. The rapid and severe intracellular ATP depletion caused by DBT forces cells into a state of caspase-independent necrosis, which manifests in vivo as a reversible thymic atrophy[6][7]. Conversely, TBT induces a more gradual mitochondrial depolarization, leading to cytochrome c release and caspase-dependent apoptosis, resulting in irreversible thymic damage[7].

Pathway DBT Bis(dibutylchlorotin(IV)) oxide (DBT Species) F1 F1 Subunit (Mg-ATPase) Competitive Mg2+ Inhibition DBT->F1 High Affinity TBT Tributyltin (TBT) F0 F0 Subunit (Ion Channel) Thiol Oxidation (Cys-65) TBT->F0 Covalent Binding ATP Intracellular ATP Depletion F1->ATP F0->ATP Necrosis Caspase-Independent Necrosis (Reversible Thymic Atrophy) ATP->Necrosis Severe Depletion (DBT) Apoptosis Caspase-Dependent Apoptosis (Irreversible Thymic Atrophy) ATP->Apoptosis Cytochrome c Release (TBT)

Mechanistic divergence of DBT and TBT toxicity pathways leading to distinct cell death profiles.

Quantitative Toxicity Comparison

To contextualize the performance and safety of bis(dibutylchlorotin(IV)) oxide, the table below synthesizes the quantitative toxicological thresholds of the butyltin series. Notably, DBT demonstrates a higher efficiency in inhibiting hydrolytic Mg-ATPase activity than TBT, despite TBT having a lower overall threshold for systemic in vivo toxicity.

Compound ClassPrimary Target SubunitMg-ATPase IC₅₀ (μM)Primary Cell Death MechanismThymic Atrophy Profilein vivo NOAEL (mg/kg-day)
Monobutyltin (MBT) Minimal binding> 50.0Minimal CytotoxicityNo Atrophy> 30.0
Dibutyltin (DBT) *F1 Subunit 0.19 Necrosis Reversible 1.7 - 2.5 [8]
Tributyltin (TBT) F0 Subunit0.32[5]ApoptosisIrreversible~ 0.3[8]

*Includes Bis(dibutylchlorotin(IV)) oxide and dibutyltin dichloride equivalents.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific mechanistic inhibitors, you can confidently isolate the variables responsible for organotin toxicity in your own drug development or environmental screening assays.

Protocol A: In Vitro Assessment of F1F0-ATP Synthase Inhibition

This protocol utilizes a coupled enzyme assay to measure ATP hydrolysis spectrophotometrically. We use oligomycin as an internal control to validate the specific subunit targeted by the organotin[4][5].

  • Mitochondrial Isolation: Isolate mitochondria from target tissue (e.g., rat liver or mussel digestive gland) using differential centrifugation in a sucrose-mannitol buffer (pH 7.4) maintained at 4°C.

  • Coupled Enzyme Setup: In a UV-compatible microplate, combine the mitochondrial suspension (50 μg protein/mL) with a reaction buffer containing 50 mM Tris-HCl, 2 mM MgCl₂, 0.2 mM NADH, 1 mM phosphoenolpyruvate, pyruvate kinase (2 U/mL), and lactate dehydrogenase (2 U/mL).

  • Organotin Incubation & Self-Validation Control:

    • Test Wells: Add bis(dibutylchlorotin(IV)) oxide or TBT (0.05 μM to 5.0 μM).

    • Validation Wells: Pre-incubate a parallel set of wells with 2 μg/mL Oligomycin (a strict F0 inhibitor).

  • Reaction Initiation: Add 2 mM ATP to initiate the reaction.

  • Kinetic Readout: Monitor the oxidation of NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm over 10 minutes.

  • Data Interpretation: If the compound targets F1 (like DBT), oligomycin sensitivity remains intact (additive inhibition). If the compound targets F0 (like TBT), oligomycin sensitivity is lost due to competitive/covalent desensitization[4][5].

Protocol B: Multiparametric Flow Cytometry for Thymocyte Viability

This assay differentiates between the necrotic pathways induced by DBT and the apoptotic pathways induced by TBT[7].

  • Cell Preparation: Isolate rat thymocytes and suspend at 1 × 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Caspase Inhibition (Validation Step): Pre-incubate half of the samples with 50 μM Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour. This is the critical self-validating step to prove causality.

  • Organotin Exposure: Treat the cells with 1.0 μM of bis(dibutylchlorotin(IV)) oxide or TBT for 4 hours.

  • Staining: Wash cells and resuspend in binding buffer. Add 5 μL Annexin V-FITC (binds externalized phosphatidylserine, indicating apoptosis) and 5 μL Propidium Iodide (PI) (enters permeabilized membranes, indicating necrosis). Incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Acquire data using a 488 nm laser.

  • Data Interpretation: TBT-treated cells will show high Annexin V⁺/PI⁻ populations (apoptosis), which will be rescued in the Z-VAD-FMK control wells. Bis(dibutylchlorotin(IV)) oxide-treated cells will show rapid PI⁺ populations (necrosis) that remain unaffected by the caspase inhibitor[7].

Workflow Step1 1. Isolate Mitochondria Step2 2. Organotin Incubation Step1->Step2 Step3 3. Add Oligomycin (Validation Control) Step2->Step3 Step4 4. Kinetic Readout NADH Ox (340nm) Step3->Step4

Self-validating experimental workflow for assessing F1F0-ATP synthase subunit inhibition.

References

  • The ion channel of F-ATP synthase is the target of toxic organotin compounds. Proceedings of the National Academy of Sciences (PNAS).3

  • Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the mitochondrial Mg-ATPase activity in mussel digestive gland. Toxicology In Vitro (PubMed/NIH).5

  • Analysis of mechanisms of cell death of T-lymphocytes induced by organotin agents. Taylor & Francis Online.7

  • Provisional Peer Reviewed Toxicity Values for Mono-, Di- and Tri- Butyltin Compounds. U.S. EPA / ORNL.8

  • The mitochondrial F1FO-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation. ResearchGate.4

  • Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- | C16H36Cl2OSn2. PubChem (NIH).2

  • BIS(DIBUTYLCHLOROTIN) OXIDE | 10428-19-0. ChemicalBook.1

  • Tributyltin-Induced Apoptosis Requires Glycolytic Adenosine Trisphosphate Production. D-NB.6

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Bis(dibutylchlorotin(IV)) Oxide

An Essential Protocol for Ensuring Laboratory Safety and Environmental Integrity For professionals engaged in advanced scientific research and pharmaceutical development, the responsible management of chemical waste is n...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Protocol for Ensuring Laboratory Safety and Environmental Integrity

For professionals engaged in advanced scientific research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe and ethical practice. Bis(dibutylchlorotin(IV)) oxide, like other organotin compounds, possesses a unique combination of utility and toxicity that demands a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of bis(dibutylchlorotin(IV)) oxide, grounded in chemical principles and established safety protocols, to ensure the protection of laboratory personnel and the environment.

Understanding the Compound: Chemical Properties and Associated Hazards

Bis(dibutylchlorotin(IV)) oxide ({[CH₃(CH₂)₃]₂Sn(Cl)}₂O), with CAS Number 10428-19-0, is a solid organotin compound. Its hazard profile is significant; it is classified as corrosive and can cause severe skin burns and eye damage.[1][2] Like many organotin compounds, it is toxic if swallowed or comes into contact with skin and is very toxic to aquatic life, with long-lasting effects.[3][4][5] The toxicity of organotin compounds is primarily dictated by the organic groups attached to the tin atom, with di- and tri-substituted organotins exhibiting significant toxicity.[6] When heated to decomposition, it can emit toxic fumes of chlorine.[2]

The key to its safe disposal lies in understanding its reactivity. Organotin halides and oxides are susceptible to hydrolysis. The tin-chlorine bond can be hydrolyzed, and the stannoxane (Sn-O-Sn) bridge can be cleaved by acids.[4][7] This reactivity provides a chemical basis for its neutralization into more stable, less soluble forms prior to final disposal.

I. Immediate Safety and Waste Segregation: The First Line of Defense

Proper disposal begins at the point of waste generation. Strict segregation and immediate containment are critical to prevent cross-contamination and accidental exposure.

Engineering Controls: All handling of bis(dibutylchlorotin(IV)) oxide and its waste must be conducted in a well-ventilated chemical fume hood.[6] A designated area within the laboratory should be clearly marked for work with organotin compounds.[6]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[6] The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield (minimum 8-inch).[4][6]Protects against splashes of the corrosive solid or its solutions, which can cause severe eye damage.
Hand Protection Chemically resistant gloves (e.g., neoprene or nitrile).[4][6] Inspect gloves for any signs of degradation before use.Prevents skin contact. Organotins can be absorbed through the skin and cause severe burns and systemic toxicity.[3][8]
Body Protection A flame-retardant or cotton lab coat, long pants, and closed-toe shoes.[4]Provides a barrier against accidental spills and contact with contaminated surfaces.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100).[4]Necessary for handling the solid powder, weighing operations, or in any situation with a potential for aerosol or dust generation.

Waste Collection: All materials contaminated with bis(dibutylchlorotin(IV)) oxide, including residual chemical, contaminated gloves, pipette tips, and absorbent materials, are considered hazardous waste.[4] These items must be placed immediately into a dedicated, sealed, and clearly labeled hazardous waste container.[4] Do not mix organotin waste with other waste streams.[6] The container label should read: "Hazardous Waste: Organotin Compound, Toxic, Corrosive" .

II. Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental release.

  • Evacuate and Secure: Immediately alert personnel in the area and evacuate all non-essential individuals. Secure the location to prevent entry.[6]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[6]

  • Don PPE: Before addressing the spill, don the full PPE outlined in the table above.

  • Contain and Absorb: For a solid spill, carefully sweep up the material to avoid creating dust.[6] For solutions, cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow, working from the outside in to prevent spreading.[8][9]

  • Collect Waste: Carefully transfer the absorbed material and any contaminated debris into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. This process is detailed in Section IV on Equipment Decontamination.

The following diagram illustrates the logical workflow for managing a spill of bis(dibutylchlorotin(IV)) oxide.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Don_PPE Don Full PPE Evacuate->Don_PPE Contain Contain & Absorb Spill (Use inert absorbent) Don_PPE->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area (See Section IV) Collect->Decontaminate Report Report Incident to EHS Decontaminate->Report

Spill Response Workflow
III. Chemical Neutralization Protocol for Bulk Waste

For bulk quantities of bis(dibutylchlorotin(IV)) oxide or concentrated solutions, a chemical neutralization step is recommended to convert the compound to a more stable form before final disposal. This procedure is based on alkaline hydrolysis, which converts the organotin halide functionality to a less soluble organotin oxide.[1]

Causality: The addition of a strong base like sodium hydroxide (NaOH) facilitates the hydrolysis of the tin-chlorine bonds. The resulting product is a more stable dibutyltin oxide, which is insoluble in water.[1] This conversion reduces the immediate corrosivity and reactivity of the waste. However, it is crucial to understand that the resulting tin-containing precipitate is still hazardous and must be disposed of as such.

Experimental Protocol:

  • Preparation (in Fume Hood):

    • Prepare a 1M solution of sodium hydroxide (NaOH).

    • Place the container with the bis(dibutylchlorotin(IV)) oxide waste in a larger secondary container (e.g., a plastic tub) to contain any potential spills.

    • Have a pH meter or pH paper ready.

  • Dilution:

    • If working with solid waste, slowly add a compatible solvent like ethanol or isopropanol to dissolve or suspend the material.

    • If working with a solution, ensure it is in a suitable reaction vessel (e.g., a borosilicate glass beaker larger than the waste volume).

  • Neutralization:

    • While stirring the organotin waste solution/suspension, slowly add the 1M NaOH solution dropwise.

    • This is an exothermic reaction; add the base slowly to control the temperature.

    • Continue adding NaOH until the pH of the solution is between 9 and 10. Monitor the pH carefully. A stable, white precipitate of dibutyltin oxide should form.

  • Reaction and Settling:

    • Once the target pH is reached, stir the mixture for an additional hour to ensure the reaction is complete.

    • Turn off the stirrer and allow the precipitate to settle overnight.

  • Waste Separation and Collection:

    • Carefully decant the supernatant liquid into a separate, labeled hazardous waste container for aqueous waste containing residual organotins.

    • Transfer the solid precipitate (dibutyltin oxide) into the primary hazardous waste container for solid organotin waste.

    • Use a spatula to transfer the bulk of the solid, and rinse the reaction vessel with a small amount of solvent to collect any remaining residue, adding the rinse to the solid waste container.

  • Final Disposal:

    • Seal both the solid and liquid hazardous waste containers.

    • Ensure they are correctly labeled and store them in a designated secondary containment area until collection by a licensed professional waste disposal service.[9] The recommended final disposal method is typically high-temperature incineration.[3]

IV. Decontamination of Laboratory Equipment

Thorough decontamination of glassware and equipment is essential to prevent cross-contamination and ensure researcher safety.[4]

Protocol for Glassware Decontamination:

  • Initial Rinse: Rinse the glassware with an organic solvent (e.g., acetone or ethanol) to remove the bulk of the organotin residue. Collect this rinse solvent as hazardous waste.[6]

  • Oxidative Soaking: Prepare a 10-20% solution of household bleach (sodium hypochlorite) or a 20% nitric acid solution in a designated container within a fume hood. Submerge the glassware in this solution and allow it to soak overnight.[4][10]

    • Causality: The oxidizing agent (bleach or nitric acid) breaks down the organotin compound into less harmful inorganic tin oxides, which can then be more easily removed.[6]

  • Disposal of Soaking Solution: Carefully decant the bleach or nitric acid solution into a designated hazardous waste container for corrosive waste.[4]

  • Final Cleaning: Rinse the glassware thoroughly with tap water, followed by several rinses with deionized water. The glassware can then be washed using standard laboratory procedures.

V. Regulatory Compliance and Final Disposal

All organotin waste is considered hazardous.[3] In the United States, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]

  • Waste Characterization: As the generator, you are responsible for characterizing the waste. While there is no specific "organotin" listing (F, K, P, or U code), the waste must be evaluated for characteristics of hazardous waste: ignitability (D001), corrosivity (D002), reactivity (D003), and toxicity (D004-D043).[11] Organotin waste will almost certainly be classified as toxic.

  • Licensed Disposal: All organotin waste must be collected and disposed of by a licensed hazardous waste management company.[9] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[3]

The decision-making process for handling and disposing of bis(dibutylchlorotin(IV)) oxide is summarized in the diagram below.

Disposal_Decision_Tree Start Waste Generation (Bis(dibutylchlorotin(IV)) oxide) Is_Spill Is it a spill? Start->Is_Spill Spill_Protocol Follow Spill Protocol (Section II) Is_Spill->Spill_Protocol Yes Waste_Type What is the waste type? Is_Spill->Waste_Type No Final_Disposal Arrange for Pickup by Licensed Hazardous Waste Vendor Spill_Protocol->Final_Disposal Contaminated_Material Contaminated PPE, Absorbents, etc. Waste_Type->Contaminated_Material Bulk_Waste Bulk Solid or Concentrated Solution Waste_Type->Bulk_Waste Glassware Contaminated Glassware Waste_Type->Glassware Segregate Segregate in Labeled Hazardous Waste Container Contaminated_Material->Segregate Neutralize Perform Chemical Neutralization (Section III) Bulk_Waste->Neutralize Decontaminate Decontaminate Glassware (Section IV) Glassware->Decontaminate Segregate->Final_Disposal Neutralize->Final_Disposal Decontaminate->Final_Disposal

Disposal Decision Pathway

By adhering to these procedures, researchers can confidently manage the risks associated with bis(dibutylchlorotin(IV)) oxide, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.

References

  • Dibutyltin compounds, Dibutyltin. (2016). Lanxess. [Link]

  • Code of practice: management of tetrabutyltin. (2017). Government of Canada. [Link]

  • A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. (2000). Journal of the American Chemical Society. [Link]

  • How should I manage glassware that came in contact with organotin compounds?. (2017). Reddit. [Link]

  • Derivatization methods for the determination of organotin compounds in environmental samples. (2000). Journal of Chromatography A. [Link]

  • Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. (2022). Scientific Reports. [Link]

  • Comparison of two analytical methods for the determination of organotin compounds in marine organisms. (2008). Talanta. [Link]

  • RCRA Waste Codes for Chemical Products. (2020). Lion Technology. [Link]

  • Organotin chemistry. (n.d.). Wikipedia. [Link]

  • Method 8323: Determination of Organotins. (2003). U.S. Environmental Protection Agency. [Link]

  • Determination of Selected Organotin Compounds in Liquids by GCMS. (2022). ALS Environmental. [Link]

  • Acids-Bases Reactions: Neutralization. (2022). Chemistry LibreTexts. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2026). U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Titrations and Neutralization Calculations. (n.d.). Open Library Publishing Platform. [Link]

  • Neutralizing Hydrochloric Acid | Process & Calculations. (n.d.). Study.com. [Link]

  • Investigation of Neutralizing Hydrochloric Acid with Sodium Hydroxide. (2023). Practical Science. [Link]

  • How to neutralize sodium hydroxide and hydrochloric acid. (2022). Quora. [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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